4-Methoxypyrimidine-5-carboxylic Acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJDLVVPJFZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287325 | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72411-89-3 | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Profile of 4-Methoxypyrimidine-5-carboxylic Acid
Introduction
4-Methoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a vital scaffold in medicinal chemistry due to its presence in nucleobases and numerous therapeutic agents. The substituents—a methoxy group at the 4-position and a carboxylic acid at the 5-position—impart specific electronic and steric properties that make it a valuable building block in the synthesis of novel pharmaceutical candidates, such as anti-psychotic agents.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic signature of this compound, offering a foundational reference for researchers in drug discovery and organic synthesis.
Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative data from closely related pyrimidine derivatives and established spectroscopic theory to ensure a robust and scientifically valid framework.
Molecular Structure and Key Functional Groups
The structure of this compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is defined by three key components: the pyrimidine ring, a carboxylic acid group, and a methoxy group. Each contributes distinct and identifiable features to its overall spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra provide insight into the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the pyrimidine ring, the methoxy protons, and the acidic proton of the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[4] |
| H2 | 8.9 - 9.2 | Singlet | 1H | Positioned between two electronegative nitrogen atoms, this proton is significantly deshielded and appears far downfield. |
| H6 | 8.7 - 8.9 | Singlet | 1H | This aromatic proton is deshielded by the ring nitrogens and the adjacent electron-withdrawing carboxylic acid group. |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet.[4] |
Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms and the carbonyl group causes the pyrimidine protons (H2 and H6) to be significantly deshielded, shifting them to a high ppm value. The carboxylic acid proton experiences the greatest deshielding. The methoxy protons are in a more shielded environment, hence their upfield position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they all reside in chemically distinct environments.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |
| C4 (C-OCH₃) | 160 - 165 | This carbon is attached to both a nitrogen and an oxygen, resulting in significant deshielding. |
| C2 | 155 - 160 | Positioned between two nitrogen atoms, C2 is strongly deshielded. |
| C6 | 150 - 155 | Similar to C2, C6 is deshielded by the adjacent nitrogen atom and the influence of the C5-substituent. |
| C5 (C-COOH) | 115 - 125 | The attachment to the carboxylic acid group influences the chemical shift of this carbon. |
| -OCH₃ | 50 - 60 | The methoxy carbon is the most shielded (upfield) carbon, typical for sp³-hybridized carbons bonded to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | C-H Stretch |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | C=O Stretch |
| C=N, C=C (Ring) | 1550 - 1650 | Medium - Strong | Ring Stretching |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |
| C-O (Methoxy Ether) | 1000 - 1100 | Strong | C-O Stretch |
Expert Insights: The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which often appears superimposed on the sharper C-H stretching bands.[5] This broadening is a direct result of extensive intermolecular hydrogen bonding, forming dimers in the solid state. The strong carbonyl (C=O) absorption is another key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Molecular Ion (M⁺): The primary ESI-MS or EI-MS spectrum should exhibit a molecular ion peak at m/z = 154.12, corresponding to the molecular weight of the compound. A [M+H]⁺ peak at m/z = 155.13 or a [M-H]⁻ peak at m/z = 153.11 is expected in ESI, depending on the mode.
-
Key Fragmentation Pathways: The fragmentation pattern of pyrimidine derivatives is often initiated by the loss of simple functional groups followed by the decomposition of the heterocyclic ring.
Trustworthiness of Protocols: The fragmentation is predictable. The carboxylic acid group can readily lose a hydroxyl radical (•OH, loss of 17 amu) or the entire carboxyl radical (•COOH, loss of 45 amu). The methoxy group can lose a methyl radical (•CH₃, loss of 15 amu) or the entire methoxy radical (•OCH₃, loss of 31 amu). These initial losses would be followed by more complex ring fragmentation.
Experimental Methodologies
To acquire the data discussed, standardized and validated protocols must be employed.
NMR Data Acquisition Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[4]
-
¹H NMR Acquisition : Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.
IR Spectroscopy Protocol
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the neat solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Background Scan : Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis : Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
Conclusion
This guide provides a detailed, authoritative framework for understanding the spectroscopic characteristics of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating analytical profile has been established. The key identifying features include the downfield aromatic protons in ¹H NMR, the characteristic carboxylic acid and methoxy carbon signals in ¹³C NMR, the broad O-H and sharp C=O stretches in IR spectroscopy, and a molecular ion peak at m/z 154 in mass spectrometry. These data and protocols serve as a crucial resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.
References
An In-depth Technical Guide to 4-Methoxypyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Methoxypyrimidine-5-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the core physicochemical and chemical properties of this compound, offers detailed protocols for its synthesis and characterization, and explores its applications, particularly in the synthesis of novel therapeutic agents.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. This compound (CAS No: 72411-89-3) has emerged as a particularly valuable intermediate. The presence of a methoxy group at the 4-position and a carboxylic acid at the 5-position provides two key points for chemical modification, making it a versatile precursor for more complex molecules. Notably, it serves as a crucial building block in the synthesis of 3-nortropane derivatives, which have shown promise for their anti-psychotic activity in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.[1][2] The unique arrangement of its functional groups allows for the development of potent and selective therapeutic agents.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The following table summarizes its key physical and chemical characteristics. It is important to note that while the melting point has been experimentally determined, several other properties are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic acids |
| Melting Point | 200 °C (in N,N-dimethylformamide) | [2] |
| Boiling Point (Predicted) | 334.7 ± 22.0 °C | [2] |
| Density (Predicted) | 1.371 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.06 ± 0.16 | [2] |
| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMF and DMSO, with some solubility in hot alcohols. | General chemical knowledge |
| Storage | Sealed in a dry, room temperature environment | [1][2] |
Chemical Structure and Reactivity
The chemical behavior of this compound is dictated by the interplay of its pyrimidine core and its methoxy and carboxylic acid substituents.
Caption: Chemical structure of this compound.
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. The methoxy group at the 4-position is an electron-donating group through resonance, which can activate the ring towards certain reactions. Conversely, the carboxylic acid group is electron-withdrawing.
Key Reaction Types:
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental to its use as a synthetic intermediate, allowing for the attachment of other molecular fragments.[3]
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although the electron-donating methoxy group can modulate this reactivity.
-
Electrophilic Aromatic Substitution: The position most susceptible to electrophilic attack is the 5-position, which is activated by the methoxy group. However, the presence of the deactivating carboxylic acid group at this position makes direct electrophilic substitution challenging.
Caption: Common reactions of the carboxylic acid group.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for analogous compounds and serve as a practical guide for laboratory work.
Synthesis of this compound
A common synthetic route involves the construction of the pyrimidine ring followed by functional group manipulation. A plausible two-step synthesis is outlined below, starting from diethyl ethoxymethylenemalonate and formamidine, followed by hydrolysis of the resulting ester.
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add formamidine hydrochloride.
-
Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 4-methoxypyrimidine-5-carboxylate
-
Suspend the crude ethyl 4-hydroxypyrimidine-5-carboxylate in acetone in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) as a base.
-
To this stirred suspension, add dimethyl sulfate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl 4-methoxypyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm), and the two pyrimidine ring protons (two singlets or doublets in the aromatic region, typically between 8.0 and 9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methoxy carbon (around 55-60 ppm), the carboxylic acid carbonyl carbon (around 160-170 ppm), and the four distinct carbons of the pyrimidine ring in the aromatic region (typically between 120 and 160 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretches from the methoxy group and carboxylic acid (around 1200-1300 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS):
Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns may involve the loss of the methoxy group, the carboxylic acid group, or other characteristic fragments of the pyrimidine ring.
Applications in Drug Discovery
As previously mentioned, this compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility stems from the ability to selectively modify the carboxylic acid and methoxy groups to build more complex molecular architectures.
A prime example is its use in the synthesis of 3-nortropane derivatives with antipsychotic properties.[1][2] In this context, the carboxylic acid group is typically converted to an amide by coupling with a suitable amine-containing fragment, while the methoxy group can influence the overall physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.
Caption: Role in the synthesis of therapeutic agents.
The exploration of derivatives of this compound continues to be an active area of research in the quest for new and improved treatments for a variety of diseases.
Conclusion
This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined structure, coupled with the reactivity of its functional groups, makes it a versatile and valuable building block in organic synthesis. While a comprehensive set of experimentally determined physicochemical data is still needed, the information available, combined with a strong understanding of its chemical principles, enables its effective use in the laboratory. The continued exploration of this and related pyrimidine derivatives holds great promise for the future of medicinal chemistry and the development of novel therapeutics.
References
A Technical Guide to 4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3): Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 4-Methoxypyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its fundamental properties, plausible synthetic strategies, key chemical reactivities, and its established role as a crucial intermediate in the synthesis of pharmacologically active compounds.
Core Molecular Profile
This compound belongs to the pyrimidine class of heterocycles, which are core structures in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The strategic placement of a methoxy group at the C4 position and a carboxylic acid at the C5 position provides two distinct functional handles for chemical modification, making it a versatile scaffold in synthetic chemistry.[2]
Caption: Chemical Structure of this compound.
Table 1: Compound Identifiers and Core Properties
| Property | Value | Reference(s) |
| CAS Number | 72411-89-3 | [2][3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [2][4][5] |
| Molecular Weight | 154.12 g/mol | [2][4][5] |
| Synonyms | 4-Methoxy-5-pyrimidinecarboxylic acid | [2] |
| Melting Point | 200 °C (in N,N-dimethylformamide) | [2][6] |
| Appearance | White crystalline powder | [7] |
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physicochemical and spectroscopic profile is essential for its application in synthesis and drug design. While detailed experimental data for this specific molecule is sparse in peer-reviewed literature, we can infer its likely characteristics based on predictive models and data from analogous structures.
2.1. Physicochemical Properties
The properties of this compound are influenced by its functional groups. The carboxylic acid moiety imparts acidic properties, while the methoxy group and the pyrimidine ring contribute to its overall polarity and potential for hydrogen bonding.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Reference(s) |
| Boiling Point | 334.7 ± 22.0 °C | [2] |
| Density | 1.371 ± 0.06 g/cm³ | [2] |
| pKa | 3.06 ± 0.16 | [2] |
2.2. Spectroscopic Analysis (Predicted)
While specific spectra are not publicly available, the structure allows for the prediction of key spectroscopic signatures that would be used for its identification and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy (-OCH₃) protons, typically in the 3.9-4.1 ppm range. Two singlets or doublets in the aromatic region (typically 8.5-9.5 ppm) would correspond to the two protons on the pyrimidine ring at the C2 and C6 positions. A broad singlet at higher chemical shift (>10 ppm) would correspond to the acidic proton of the carboxylic acid group.
-
Mass Spectrometry: Electron impact mass spectrometry of pyrimidine carboxylic acids typically shows fragmentation patterns involving the loss of the carboxylic acid group (-COOH) or its components (e.g., H₂O, CO, CO₂).[8][9] Key fragmentation routes for this molecule would likely involve the initial loss of a methoxy radical (·OCH₃) or the carboxylic acid group, followed by the characteristic cleavage of the pyrimidine ring.[8]
Synthesis and Reactivity
3.1. Synthetic Pathways
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure is amenable to established methods for pyrimidine ring formation. A common and effective strategy involves the condensation of a three-carbon electrophilic component with an amidine.[1] A plausible approach could be adapted from general procedures for synthesizing substituted pyrimidine-5-carboxylic esters, which involves the reaction between an amidinium salt and a functionalized propen-1-ol derivative, followed by hydrolysis of the resulting ester.[10]
Caption: Generalized workflow for pyrimidine carboxylic acid synthesis.
3.2. Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from its two primary reactive sites. This dual functionality allows for sequential or orthogonal chemical modifications, which is a highly desirable trait in constructing complex molecules for drug discovery.
-
Carboxylic Acid Group: This is the most versatile handle for derivatization. It readily participates in amide bond formation when reacted with amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This reaction is fundamental to its use in synthesizing 3-nortropane derivatives, where an amide linkage is formed.[2] It can also be converted to esters, acid chlorides, or reduced to an alcohol.
-
Methoxy Group: The methoxy group is generally stable but serves a critical role in modulating the electronic properties of the pyrimidine ring.[2] It also influences the compound's lipophilicity and metabolic stability, which are key parameters in optimizing the pharmacokinetic profile of a drug candidate.[2]
Caption: Primary reaction pathways for derivatization.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[1]
4.1. Core Application: A Scaffold for CNS Agents
The most prominent documented application of this compound is as a key intermediate in the synthesis of 3-nortropane derivatives.[2][3][11] These resulting compounds have demonstrated significant anti-psychotic activity, making them promising leads for the treatment of severe psychiatric disorders such as schizophrenia and bipolar disorder.[2] In this context, the pyrimidine core acts as a bioisostere or a critical pharmacophoric element, while the carboxylic acid provides the essential anchor point for linking to the nortropane moiety via a robust amide bond.[2]
4.2. Broader Potential in Pyrimidine-Based Drug Design
Beyond its specific use in developing anti-psychotics, the structural motifs present in this molecule are relevant to other therapeutic areas. Pyrimidine carboxylic acid derivatives have been explored as potent inhibitors of viral enzymes and other critical biological targets.[12][13]
-
Antiviral Research: Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives are a major class of metal-binding pharmacophores used in the development of antiviral agents, including inhibitors of HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease.[12][13] The core structure of this compound provides a foundational scaffold that could be elaborated to explore similar metal-chelating interactions in enzyme active sites.
-
Oncology: The pyrimidine ring is a cornerstone of many anticancer drugs (e.g., 5-Fluorouracil). The unique substitution pattern of this compound could serve as a starting point for developing novel kinase inhibitors or other agents that interfere with nucleotide metabolism in cancer cells.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety datasheet for this exact compound is not universally published, data from closely related pyrimidine derivatives provide a strong basis for risk assessment.[14][15][16]
Table 3: Recommended Safety and Handling Procedures
| Category | Recommendation | Reference(s) |
| Hazard Classification | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [14][17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [14][15][18] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [14][18] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier from room temperature to -20°C. | [2][3][4][18] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation or symptoms persist. | [15][18] |
Conclusion
This compound (CAS 72411-89-3) is a valuable and versatile heterocyclic building block. Its dual functionality, combining a reactive carboxylic acid handle with a property-modulating methoxy group on a biologically relevant pyrimidine core, makes it an attractive starting material for synthetic and medicinal chemists. Its demonstrated success as an intermediate for potent CNS agents highlights its utility, while the broader importance of the pyrimidine scaffold suggests significant untapped potential for its application in discovering new therapeutic agents across various disease areas.
References
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- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
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- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. tcichemicals.com [tcichemicals.com]
A Technical Guide to Determining the Organic Solvent Solubility of 4-Methoxypyrimidine-5-carboxylic Acid for Pharmaceutical Research and Development
Foreword: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro assays, ultimately leading to increased development costs and potential late-stage failures.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of a key pharmaceutical intermediate: 4-Methoxypyrimidine-5-carboxylic Acid. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering researchers to make informed decisions in their experimental designs.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the bedrock upon which any solubility investigation is built. This compound (CAS 72411-89-3) is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel therapeutics, particularly those with anti-psychotic activity.[3][4]
The structure, featuring a pyrimidine ring substituted with a methoxy group and a carboxylic acid, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, while the methoxy group and the pyrimidine ring contribute to its overall polarity and potential for dipole-dipole interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Melting Point | 200 °C (in N,N-dimethylformamide) | [3] |
| pKa (Predicted) | 3.06 ± 0.16 | [3] |
| Appearance | Solid (form not specified) | [3] |
The predicted pKa of ~3.06 suggests that this compound is a moderately strong organic acid.[3] This is a critical piece of information, as the pH of the medium will significantly influence its ionization state and, consequently, its solubility, particularly in protic solvents.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" is a cornerstone of solubility science, emphasizing that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6][7] For this compound, its polar nature, stemming from the carboxylic acid and methoxy groups, suggests a higher affinity for polar solvents.
Solvent Selection Rationale:
A logical approach to determining the solubility profile of this compound involves testing a spectrum of organic solvents with varying polarities. The dielectric constant is a useful quantitative measure of a solvent's polarity.[7]
| Solvent Class | Example Solvents | Expected Interaction with this compound |
| Polar Protic | Methanol, Ethanol, Water | High potential for solubility due to hydrogen bonding with the carboxylic acid and methoxy groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Good potential for solubility due to strong dipole-dipole interactions. DMSO is a common solvent for initial stock solutions in high-throughput screening.[8][9] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to low solubility is expected. These solvents can accept hydrogen bonds but cannot donate them. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low solubility is anticipated due to the significant mismatch in polarity and intermolecular forces. |
This systematic approach allows for a comprehensive mapping of the compound's solubility, which is invaluable for downstream applications such as reaction chemistry, purification, and formulation.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive and reliable solubility data, the "gold standard" shake-flask method is recommended.[10][11] This method determines the equilibrium or thermodynamic solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the dissolved and undissolved states are in equilibrium.[12][13]
The following protocol is a robust, self-validating system for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that equilibrium with the solid phase is achieved.[10]
-
Add a precise volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours.[8][11][12] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
Once equilibration is complete, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze both the filtered samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][11]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of this compound in the filtered samples by interpolating their analytical response on the calibration curve.
-
Data Analysis and Reporting
The solubility should be reported in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature. The results from the triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.
Experimental Workflow Diagram
Caption: Thermodynamic Solubility Determination Workflow.
Kinetic vs. Thermodynamic Solubility: A Note on High-Throughput Screening
In early-stage drug discovery, a faster, high-throughput method known as kinetic solubility determination is often employed.[8][14] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[8][9] While useful for rapid screening, it's important to recognize that kinetic solubility often overestimates thermodynamic solubility because it can lead to the formation of supersaturated solutions.[10] For lead optimization and formulation development, the thermodynamic solubility data obtained from the shake-flask method is indispensable.[8][12]
Implications for Drug Development
The solubility profile of this compound in various organic solvents directly impacts several key stages of pharmaceutical development:
-
Synthetic Chemistry: Choosing an appropriate solvent is critical for reaction efficiency, yield, and purity. A solvent in which the starting material has moderate solubility at the reaction temperature is often ideal.
-
Purification: Solubility data guides the selection of solvent systems for crystallization, a common method for purifying solid compounds.
-
Formulation: For preclinical in-vivo studies, the compound may need to be formulated in a vehicle that can solubilize it at the required concentration. Understanding its solubility in solvents like DMSO, PEG300, or corn oil is crucial for developing appropriate dosing solutions.[15]
-
Analytical Method Development: The choice of mobile phase in HPLC and diluents for other analytical techniques depends on the compound's solubility.
Logical Relationship Diagram
Caption: Influence of Physicochemical Properties on Solubility and Development.
Conclusion
References
- 1. evotec.com [evotec.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 72411-89-3 [chemicalbook.com]
- 5. homework.study.com [homework.study.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. medchemexpress.com [medchemexpress.com]
A-Z Guide to Pyrimidine-5-Carboxylic Acids: From Pioneering Discovery to Modern Synthesis and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-5-carboxylic acids represent a pivotal class of heterocyclic compounds, serving as indispensable scaffolds in medicinal chemistry and as versatile building blocks for complex organic synthesis.[1] Their inherent biological significance, stemming from the pyrimidine core found in nucleobases, coupled with the reactive carboxylic acid moiety, has driven decades of research into their synthesis and application.[2] This technical guide provides a comprehensive exploration of the initial discovery and isolation of pyrimidine-5-carboxylic acids. It navigates through the historical context of their first synthesis, details classical and modern synthetic methodologies with step-by-step protocols, and offers a robust framework for their subsequent isolation, purification, and characterization. By blending historical perspective with contemporary, field-proven techniques, this guide serves as an essential resource for professionals seeking to leverage these important molecules in their research and development endeavors.
Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold
The pyrimidine ring is a foundational aromatic heterocycle in biochemistry, most famously forming the core of the nucleobases uracil, thymine, and cytosine.[3] The introduction of a carboxylic acid group at the 5-position of this ring profoundly influences its electronic properties and provides a crucial handle for synthetic elaboration. This functionalization opens a gateway for the development of a vast array of derivatives with diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
The C5-carboxy group can act as a key pharmacophoric element, engaging in hydrogen bonding and other critical interactions with biological targets.[2] Furthermore, it serves as a versatile synthetic intermediate, enabling amide bond formation, esterification, and other transformations to build molecular complexity. Understanding the origins and fundamental chemistry of this scaffold is therefore critical for its effective application in drug discovery and materials science.
Historical Perspective: The Genesis of Pyrimidine Synthesis
The systematic study of pyrimidines began in the late 19th century. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[3]
While early work focused on derivatives like barbituric acid, synthesized by Grimaux in 1879 from urea and malonic acid, the specific synthesis of pyrimidine-5-carboxylic acids came later.[3] A significant early contribution was documented in a 1942 paper in the Journal of the American Chemical Society by Elizabeth Ballard and Treat B. Johnson.[4][5][6] Their work detailed the synthesis of derivatives of pyrimidine-5-carboxylic acid, highlighting the use of diethyl ethoxymethylene malonate as a key starting material.[5][6] This research built upon earlier explorations of pyrimidine carboxylic acids, which gained biochemical interest after it was suggested they could be involved in the structure of nucleic acids.[5]
Core Synthetic Methodologies
The synthesis of pyrimidine-5-carboxylic acids can be broadly categorized into two strategies: constructing the pyrimidine ring with the C5-carboxy group precursor already in place, or functionalizing a pre-formed pyrimidine ring at the 5-position.
Classical Approach: Ring Construction via Condensation
The foundational method for creating the pyrimidine-5-carboxylic acid core involves the condensation of a three-carbon component (a β-dicarbonyl equivalent) with an N-C-N component (like thiourea, urea, or amidines).[3] The Ballard and Johnson synthesis is a prime example of this strategy.
Reaction Scheme: Synthesis of Ethyl 2-Thiouracil-5-carboxylate
Caption: Classical synthesis via condensation.[6]
Detailed Experimental Protocol (Adapted from Ballard & Johnson, 1942):
-
Preparation of Sodium Ethylate: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Condensation Reaction: To the freshly prepared sodium ethylate solution, add thiourea (1 equivalent). Stir the mixture until the thiourea is fully dissolved.
-
Addition of Malonate Derivative: Slowly add diethyl ethoxymethylene malonate (1 equivalent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for 2-4 hours. A precipitate of the sodium salt of the product will form.
-
Isolation of the Salt: After cooling, the precipitate can be collected by filtration, washed with cold ethanol, and then ether.
-
Acidification: The collected salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the ethyl 2-thiouracil-5-carboxylate.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Causality and Insights:
-
Choice of Base: Sodium ethylate acts as a strong base to deprotonate the thiourea, making it a more potent nucleophile to attack the electrophilic carbon of the malonate derivative.
-
Thiourea vs. Urea: Thiourea is often more reactive than urea in these condensations, leading to better yields. The resulting 2-thio derivative can be readily converted to the corresponding uracil derivative.
-
Desulfurization: The 2-mercaptopyrimidine can be desulfurized to the corresponding uracil-5-carboxylic acid quantitatively by reacting it with chloroacetic acid.[6]
Modern Synthetic Approach
More recent methods offer higher yields and greater functional group tolerance. One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[7] This approach is particularly valuable as it allows for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7]
Reaction Scheme: Modern Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Caption: Modern synthesis using a propen-1-ol derivative.[7]
Detailed Experimental Protocol (Conceptual, based on Zhichkin et al., 2002):
-
Preparation of the Sodium Salt: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride as the base.[7]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend the prepared sodium salt (1 equivalent) in a suitable aprotic solvent (e.g., THF).
-
Addition of Amidinium Salt: Add the desired amidinium salt (1 equivalent) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality and Insights:
-
Versatility: This method's key advantage is its ability to introduce a wide variety of substituents at the 2-position by simply changing the amidinium salt used.
-
Mild Conditions: The reaction often proceeds at room temperature, making it compatible with sensitive functional groups.
-
High Yield: This approach generally provides moderate to excellent yields of the desired pyrimidine derivatives.[7]
Isolation and Purification: A Systematic Approach
The successful isolation and purification of the target pyrimidine-5-carboxylic acid are critical to obtaining a compound suitable for further use. The acidic nature of the target molecule is a key property to be exploited during this process.
Workflow for Isolation and Purification
Caption: General workflow for isolating pyrimidine-5-carboxylic acids.
Acid-Base Extraction
This is the most powerful initial purification step for carboxylic acids.
-
Alkaline Wash: After the initial reaction work-up (e.g., quenching and removal of solvent), dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic pyrimidine-5-carboxylic acid will be deprotonated and move into the aqueous layer, while neutral or basic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring. The pyrimidine-5-carboxylic acid will protonate and, if sparingly soluble, precipitate out.
-
Collection: Collect the solid product by vacuum filtration, washing with cold water to remove residual salts.
Recrystallization
For further purification, recrystallization is highly effective.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, water, or mixtures thereof.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Collect the purified crystals by filtration.
Column Chromatography
If the compound is an oil or if recrystallization is ineffective, silica gel column chromatography is the method of choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity is adjusted to achieve good separation. Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape of carboxylic acids by preventing tailing.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility based on pKa | Initial cleanup of acidic compounds | High capacity, rapid, inexpensive | Only separates based on acidity |
| Recrystallization | Differential solubility at different temperatures | Crystalline solids with moderate purity | Can yield very high purity, scalable | Not suitable for oils or amorphous solids |
| Column Chromatography | Differential adsorption to a stationary phase | Complex mixtures, non-crystalline products | High resolution, versatile | More time-consuming, requires solvents |
Characterization and Structural Elucidation
Once isolated, the identity and purity of the pyrimidine-5-carboxylic acid must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons. The proton at the C2 position typically appears as a singlet around δ 9.0-9.5 ppm. The protons at C4 and C6 will also be distinct. The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift (δ 12-14 ppm), which will disappear upon D₂O exchange.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic signal around δ 160-170 ppm. The carbons of the pyrimidine ring will appear in the aromatic region.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer structural information.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
Table 2: Typical Spectroscopic Data for Pyrimidine-5-carboxylic acid
| Technique | Feature | Typical Range/Value |
| ¹H NMR | Pyrimidine H2 | δ 9.3 ppm (s) |
| Pyrimidine H4, H6 | δ 9.1 ppm (s) | |
| Carboxylic Acid OH | δ 13.0 ppm (br s) | |
| ¹³C NMR | C=O (Carboxylic Acid) | δ 165 ppm |
| Pyrimidine Carbons | δ 120-160 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) |
Conclusion and Future Outlook
The journey from the initial, pioneering syntheses of pyrimidine-5-carboxylic acids to the sophisticated methods available today underscores the enduring importance of this molecular scaffold. The foundational work of early 20th-century chemists laid the groundwork for modern drug discovery programs that rely on these versatile building blocks. Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic routes. As our understanding of biological pathways deepens, the rational design of novel pyrimidine-5-carboxylic acid derivatives will continue to be a fruitful strategy for addressing unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
A Technical Guide to the Biological Screening of Novel Pyrimidine Derivatives
An in-depth technical guide on the biological screening of novel pyrimidine derivatives for researchers, scientists, and drug development professionals.
Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it a privileged scaffold for designing novel therapeutics. This guide provides a comprehensive, in-depth overview of the strategic design and practical implementation of biological screening cascades for novel pyrimidine derivatives. We will explore the rationale behind assay selection, detail step-by-step protocols for key primary and secondary assays, and discuss the critical importance of data integrity and analysis in the hit-to-lead process. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the discovery of new pyrimidine-based therapeutic agents.
Introduction: The Prominence of Pyrimidine Scaffolds in Modern Drug Discovery
The Chemical Versatility of the Pyrimidine Core
The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental heterocyclic scaffold in medicinal chemistry. Its prevalence in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil, has made it a focal point for the design of biomimetic molecules. The pyrimidine core offers a unique combination of features that make it highly attractive for drug design:
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.
-
Aromaticity and π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets, contributing to binding affinity.
-
Tunable Physicochemical Properties: The pyrimidine scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Therapeutic Significance: From Kinase Inhibitors to Antimicrobial Agents
The therapeutic impact of pyrimidine derivatives is vast and continues to expand. A notable example is in the field of oncology, where pyrimidine-based kinase inhibitors have revolutionized cancer treatment. For instance, Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, contains a pyrimidine core that is crucial for its activity. Similarly, the epidermal growth factor receptor (EGFR) inhibitor Gefitinib features a substituted pyrimidine ring that plays a key role in its binding to the ATP pocket of the enzyme.
Beyond oncology, pyrimidine derivatives have demonstrated significant potential as antimicrobial, antiviral, and anti-inflammatory agents. The ability of the pyrimidine scaffold to mimic the structure of natural purines and pyrimidines allows for the design of potent inhibitors of enzymes involved in microbial and viral replication.
The Rationale for a Structured Screening Cascade
The successful identification of novel, biologically active pyrimidine derivatives from a library of newly synthesized compounds necessitates a well-designed and rigorously executed screening cascade. A structured approach ensures that resources are utilized efficiently, and that the most promising compounds are advanced for further development. The screening cascade is typically a multi-tiered process that begins with high-throughput primary screening to identify initial "hits," followed by a series of secondary and confirmatory assays to validate these hits and characterize their biological activity.
Designing the Screening Cascade: A Strategic Approach
Defining the Therapeutic Target and Assay Panel
The initial and most critical step in designing a screening cascade is the clear definition of the therapeutic target and the selection of an appropriate panel of assays. The choice of assays will be dictated by the biological question being addressed. For example, if the goal is to identify novel anticancer agents, the assay panel might include a combination of cytotoxicity assays against a panel of cancer cell lines, as well as target-based assays against specific kinases or other enzymes known to be involved in cancer progression.
High-Throughput Screening (HTS) as the Primary Engine
High-throughput screening (HTS) is the workhorse of modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries. The successful implementation of an HTS campaign for pyrimidine derivatives relies on several key factors:
-
Assay Miniaturization and Automation: To accommodate the screening of thousands of compounds, assays are typically miniaturized to 384- or 1536-well plate formats. This requires the use of automated liquid handling systems and plate readers to ensure accuracy and reproducibility.
-
Data Management and Quality Control: The vast amount of data generated during an HTS campaign necessitates a robust data management system. A critical component of HTS quality control is the calculation of the Z'-factor, a statistical parameter that provides a measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
The Logic of Tiered Screening: From Primary Hits to Confirmed Leads
A tiered screening approach is essential for efficiently navigating the large datasets generated by HTS. The goal of the primary screen is to identify a set of initial "hits" that exhibit the desired biological activity. These hits are then subjected to a series of more rigorous secondary and confirmatory assays to eliminate false positives and to further characterize the potency and selectivity of the confirmed hits.
Caption: A generalized workflow for a tiered biological screening cascade.
Primary Screening Assays: Casting a Wide Net
Cell-Based Assays for Cytotoxicity and Phenotypic Screening
Cell-based assays are a powerful tool for the initial screening of novel pyrimidine derivatives as they provide a measure of the compound's activity in a more physiologically relevant context.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds (novel pyrimidine derivatives) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | IC50 (µM) on HeLa | IC50 (µM) on A549 |
| Pyrimidine Derivative 1 | 5.2 | 7.8 |
| Pyrimidine Derivative 2 | 12.5 | 15.1 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Target-Based Assays: Interrogating Specific Molecular Interactions
Target-based assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor.
Kinases are a major class of drug targets in oncology. A variety of assay formats are available for screening for kinase inhibitors.
HTRF is a robust and sensitive technology that is well-suited for HTS.
Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one that is labeled with a donor fluorophore (e.g., europium cryptate) and another that is labeled with an acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the two antibodies bind to the substrate, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
Materials:
-
Kinase of interest (e.g., EGFR)
-
Substrate peptide
-
ATP
-
HTRF antibodies (anti-phospho substrate and anti-kinase)
-
Assay buffer
-
Test compounds
Procedure:
-
Add the test compounds to the wells of a 384-well plate.
-
Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1-2 hours.
-
Add the HTRF antibodies to the wells to stop the reaction and detect the phosphorylated substrate.
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
The increasing threat of antimicrobial resistance has created an urgent need for the discovery of new antimicrobial agents.
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well plates
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of the wells. The MIC is the lowest concentration of the compound that shows no visible growth.
Secondary and Confirmatory Assays: Validating Primary Hits
Orthogonal Assays to Eliminate False Positives
It is crucial to confirm the activity of primary hits using an orthogonal assay, which is an assay that is based on a different technology or principle. This helps to eliminate false positives that may be due to compound interference with the primary assay format.
Dose-Response Studies and Potency Determination
Once a hit has been confirmed, a full dose-response study is performed to accurately determine its potency (e.g., IC50 or EC50). This involves testing the compound over a wide range of concentrations.
Early ADME-Tox Profiling
Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound is essential for its successful development.
A variety of computational tools are available to predict the ADME-Tox properties of compounds based on their chemical structure.
These assays measure the stability of a compound in the presence of liver microsomes or other metabolic enzyme systems.
Caption: The progression from a primary hit to a confirmed lead.
Hit-to-Lead Optimization: The Path Forward
Structure-Activity Relationship (SAR) Studies
Once a confirmed lead has been identified, the next step is to initiate a hit-to-lead optimization program. This involves synthesizing and testing a series of analogs of the lead compound to establish a structure-activity relationship (SAR). The goal of SAR studies is to identify compounds with improved potency, selectivity, and ADME-Tox properties.
Selectivity and Specificity Profiling
It is important to assess the selectivity of a lead compound by testing it against a panel of related targets. For example, a kinase inhibitor should be profiled against a panel of different kinases to determine its selectivity profile.
Data Analysis and Visualization
Statistical Analysis of Screening Data
Rigorous statistical analysis is essential for the interpretation of screening data. This includes the calculation of parameters such as the Z'-factor, signal-to-background ratio, and coefficient of variation.
Visualizing Chemical Space and Biological Activity
A variety of data visualization tools can be used to explore the relationship between the chemical structure of the pyrimidine derivatives and their biological activity. This can help to identify key structural features that are important for activity and to guide the design of new analogs.
Conclusion: The Future of Pyrimidine-Based Drug Discovery
The pyrimidine scaffold continues to be a rich source of novel therapeutic agents. The continued development of new screening technologies and computational tools will further accelerate the discovery of new pyrimidine-based drugs. A well-designed and executed biological screening cascade is the cornerstone of a successful drug discovery program. By following the principles and protocols outlined in this guide, researchers can increase their chances of identifying and developing the next generation of pyrimidine-based medicines.
An In-depth Technical Guide to Exploring the Mechanism of Action of 4-Methoxypyrimidine-5-carboxylic Acid Derivatives
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine ring is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Its structural resemblance to the purine and pyrimidine bases of nucleic acids allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of enzymes.[1][2] This guide focuses on a specific, highly functionalized subclass: 4-methoxypyrimidine-5-carboxylic acid and its derivatives. The strategic placement of a methoxy group at the C4 position and a carboxylic acid at the C5 position creates a unique electronic and steric profile, opening avenues for diverse molecular interactions and targeted therapeutic interventions.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a dynamic framework for investigating the mechanism of action (MoA) of this promising compound class. We will delve into established and potential molecular targets, provide detailed, field-proven experimental protocols to validate these interactions, and offer insights into interpreting the resulting data to construct a comprehensive mechanistic narrative.
Part 1: Known and Potential Molecular Targets
Derivatives of the pyrimidine-5-carboxylic acid scaffold have demonstrated a remarkable capacity to modulate a diverse set of biological targets. Their mechanism often involves direct enzyme inhibition, disruption of metabolic pathways, or blockage of transport proteins. Understanding these potential targets is the first step in designing a logical and efficient MoA investigation.
Enzyme Inhibition: A Primary Mechanism
The most frequently reported mechanism for this class of compounds is the inhibition of various enzyme families. The pyrimidine core often acts as an anchor, while peripheral substitutions dictate potency and selectivity.
-
Protein Kinase Inhibition: The dysregulation of protein kinases is a hallmark of cancer and other diseases.[1] Pyrimidine derivatives are well-established as potent protein kinase inhibitors, typically acting as ATP-competitive antagonists that occupy the enzyme's active site.[2] The pyrimidine ring mimics the adenine base of ATP, forming critical hydrogen bonds with the kinase hinge region.[1] The methoxy and carboxylic acid groups can then form additional interactions, conferring selectivity.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, essential for the production of building blocks for DNA and RNA synthesis.[5][6] Inhibition of DHODH leads to pyrimidine starvation, which has potent antiproliferative and immunosuppressive effects.[5][7] This makes DHODH a key target in oncology and autoimmune diseases.[8] Structural analogs of this compound act by competing with the binding of the enzyme's cofactor, ubiquinone.[7]
-
Viral and Bacterial Enzyme Inhibition: The unique metabolic pathways of pathogens present opportunities for selective targeting.
-
Viral Endonucleases: Structurally related dihydroxypyrimidine (DHP) derivatives are known to inhibit viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[9][10] Their mechanism involves the chelation of essential divalent metal ions (e.g., Mg²⁺) in the enzyme's active site, a function for which the carboxylic acid moiety is critical.[9]
-
Bacterial Methylerythritol Phosphate (MEP) Pathway: Certain pyrimidine-5-carboxylate derivatives have been shown to inhibit 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme in the MEP pathway for isoprenoid biosynthesis in bacteria.[11] Because this pathway is absent in mammals, its inhibitors are attractive as potential antibacterial agents.[11]
-
-
Other Enzyme Targets:
-
Xanthine Oxidase (XO): Derivatives have been designed as potent XO inhibitors for the treatment of hyperuricemia. Kinetic studies have revealed a mixed-type inhibition mechanism.[12]
-
Cyclooxygenase-2 (COX-2): Related pyrimidine-5-carbonitrile structures have demonstrated significant and selective COX-2 inhibition, a key target for anti-inflammatory therapies.[13]
-
Metabolic and Transport Protein Modulation
Beyond direct enzyme inhibition, these derivatives can influence cellular function by modulating key transport proteins.
-
Monocarboxylate Transporter 4 (MCT4) Inhibition: Highly glycolytic cancer cells rely on transporters like MCT4 to export lactate, thereby avoiding intracellular acidification and maintaining a high metabolic rate.[14] A structurally related 4-methoxypyridine-2-carboxylic acid derivative was identified as a selective MCT4 inhibitor, leading to intracellular lactate accumulation and reduced cancer cell viability.[14] This represents a plausible MoA for pyrimidine-based analogs.
Part 2: Experimental Workflows for MoA Elucidation
A robust MoA study follows a logical progression from broad phenotypic screening to specific target validation and cellular pathway analysis. The following workflows and protocols are designed to be self-validating systems, providing a clear path to mechanistic understanding.
Workflow 1: Initial Target Identification and Validation
The initial phase aims to confirm biological activity and identify potential protein targets. This workflow combines cellular assays with biophysical methods to establish a direct link between the compound and its putative target.
Caption: Workflow for initial hit identification and target validation.
Protocol 2.1: Thermal Shift Assay (TSA) for Direct Target Engagement
This biophysical assay confirms direct binding by measuring the change in a protein's melting temperature (Tₘ) upon ligand binding.[10] A positive shift in Tₘ indicates that the compound stabilizes the protein, confirming a direct interaction.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the purified target protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5).
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare a fluorescent dye solution (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
-
Reaction Setup:
-
In a 96-well PCR plate, combine the protein solution, the compound at various concentrations (e.g., 0.1 to 100 µM), and the fluorescent dye. Include a DMSO-only control.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTₘ) by subtracting the Tₘ of the DMSO control from the Tₘ of each compound-treated sample. A ΔTₘ > 2 °C is generally considered a significant indication of binding.
-
Workflow 2: Quantitative Characterization of Enzyme Inhibition
Once direct binding is confirmed, the next step is to quantify the inhibitory potency (IC₅₀) and determine the mode of inhibition through kinetic studies.
Caption: Workflow for characterizing enzyme inhibition kinetics.
Protocol 2.2: In Vitro DHODH Inhibition Assay
This protocol measures the activity of DHODH by monitoring the reduction of a dye that accepts electrons from the enzyme's ubiquinone cofactor.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0.
-
Substrate Solution: Prepare Dihydroorotate (DHO) in assay buffer.
-
Cofactor/Electron Acceptor Solution: Prepare Coenzyme Q₁₀ and 2,6-dichloroindophenol (DCIP) in assay buffer.
-
Enzyme: Recombinant human DHODH.
-
-
Assay Procedure:
-
Add 2 µL of the test compound (in DMSO) to a 96-well plate.
-
Add 158 µL of a master mix containing assay buffer, CoQ₁₀, and DCIP.
-
Add 20 µL of DHODH enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the DHO substrate.
-
Immediately measure the decrease in absorbance at 600 nm (the wavelength for reduced DCIP) over 10-20 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time).
-
Normalize the rates to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.3: Determining Mode of Inhibition with Lineweaver-Burk Analysis
This analysis distinguishes between different types of reversible inhibition.[12]
Methodology:
-
Experimental Setup: Perform the enzyme assay (e.g., the DHODH assay above) under several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Vary Substrate: For each inhibitor concentration, vary the concentration of the primary substrate (e.g., DHO) over a wide range (e.g., 0.2x Kₘ to 10x Kₘ).
-
Data Analysis:
-
Calculate the initial velocity (v) for each condition.
-
Plot 1/v versus 1/[Substrate]. This is the Lineweaver-Burk plot.
-
Analyze the resulting pattern of lines:
-
Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged).
-
Mixed Inhibition: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ are changed).[12]
-
-
Workflow 3: Elucidating Cellular Mechanism of Action
After validating a molecular target, it is crucial to confirm that the compound engages this target within a cellular context and produces the expected downstream biological effects.
Protocol 2.4: Western Blot for Kinase Pathway Modulation
This protocol assesses whether an inhibitor blocks the signaling cascade downstream of a target kinase by measuring the phosphorylation state of a key substrate.
Methodology:
-
Cell Treatment:
-
Culture cells known to have an active signaling pathway of interest (e.g., EGFR-mutant NSCLC cells).
-
Treat cells with the test compound at various concentrations for a defined period (e.g., 2 hours). Include a positive control inhibitor and a DMSO vehicle control.
-
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification and SDS-PAGE: Quantify protein concentration (e.g., BCA assay), normalize samples, and separate proteins by size using SDS-PAGE.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading. A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates successful target engagement in the cell.
Protocol 2.5: Cell Cycle Analysis by Flow Cytometry
This method determines if the compound's antiproliferative effect is due to arrest at a specific phase of the cell cycle.[3][15]
Methodology:
-
Cell Treatment: Treat cells with the compound at its EC₅₀ and 2x EC₅₀ for a duration corresponding to one cell cycle (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20 °C.
-
Staining: Rehydrate cells in PBS, treat with RNase A to remove RNA, and stain the DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.
-
Data Analysis: The fluorescence intensity is proportional to the DNA content. A histogram of cell count versus fluorescence will show distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in one peak indicates cell cycle arrest at that phase.
Part 3: Data Presentation and Interpretation
Table 1: Hypothetical Bioactivity Profile of a this compound Derivative (Compound X)
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | DHODH | IC₅₀ | 0.05 µM |
| Kinase Panel (100 kinases) | % Inhibition @ 1 µM | < 20% for all kinases | |
| Xanthine Oxidase | IC₅₀ | > 50 µM | |
| Cellular | A549 (Cancer Cell Line) | EC₅₀ (Antiproliferation) | 0.25 µM |
| A549 (Cell Cycle) | Effect @ 0.5 µM | G1 Phase Arrest | |
| PBMC (Immune Cells) | EC₅₀ (Antiproliferation) | 0.30 µM |
Interpretation: The data in Table 1 suggests a clear MoA. The compound is a potent and highly selective inhibitor of DHODH (IC₅₀ = 50 nM) with no significant off-target kinase activity. The cellular antiproliferative activity (EC₅₀ ≈ 250-300 nM) is consistent with the biochemical potency against DHODH. The observed G1 phase arrest is the expected cellular phenotype for pyrimidine starvation caused by DHODH inhibition, as cells cannot enter the S (DNA synthesis) phase without sufficient nucleotides. This builds a strong, self-validating case that the primary MoA for Compound X is the inhibition of DHODH.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
theoretical and computational studies of pyrimidine-5-carboxylic acids
An In-Depth Technical Guide to the Theoretical and Computational Exploration of Pyrimidine-5-Carboxylic Acids
Abstract
The pyrimidine nucleus, a cornerstone of vital biomolecules like nucleic acids, has cemented its role as a "privileged scaffold" in medicinal and agrochemical chemistry. When functionalized with a carboxylic acid group at the 5-position, the resulting pyrimidine-5-carboxylic acid framework offers a versatile platform for developing novel therapeutic and agricultural agents. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate these compounds. We will delve into the quantum chemical principles, molecular modeling techniques, and integrated computational-experimental workflows that are accelerating the design, synthesis, and validation of new pyrimidine-5-carboxylic acid derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to rationalize structure-activity relationships and predict the biological potential of this important class of molecules.
Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold
Pyrimidine and its derivatives are fundamental N-heterocyclic molecules with profound biological and pharmaceutical importance.[1] They form the basic constituents of DNA and RNA and are integral to many vitamins and coenzymes.[1] The introduction of a carboxylic acid functional group at the 5-position enhances the molecule's reactivity and provides a key handle for synthetic modification, making it a crucial intermediate in the development of antiviral agents, herbicides, and other bioactive compounds.[2] Derivatives of pyrimidine-5-carboxylic acid have demonstrated a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6][7]
The modern drug discovery process increasingly relies on a synergistic interplay between empirical synthesis and in silico investigation. Theoretical and computational studies provide invaluable insights into molecular structure, electronic properties, and potential interactions with biological targets, thereby guiding synthetic efforts and reducing the time and cost associated with traditional trial-and-error approaches. This guide illuminates the core computational strategies used to explore the chemical space of pyrimidine-5-carboxylic acids.
Theoretical Foundations and Key Computational Methodologies
The computational investigation of pyrimidine-5-carboxylic acids primarily revolves around two pillars: quantum mechanics (QM) for understanding intrinsic molecular properties and molecular mechanics (MM) for simulating interactions within a complex biological environment.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties that govern reactivity and intermolecular interactions.
-
Causality Behind Method Selection: For molecules of this size, DFT strikes an optimal balance between computational cost and accuracy. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) have been shown to provide reliable results for optimizing molecular structures, calculating thermodynamic parameters, and analyzing the frontier molecular orbitals (HOMO-LUMO) of pyrimidine derivatives.[1]
-
Key Applications:
-
Geometry Optimization: Determining the most stable 3D conformation of a molecule.
-
Vibrational Analysis: Confirming that the optimized structure is a true energy minimum and for interpreting infrared (IR) and Raman spectra.[1]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and is often correlated with biological activity.[1][8]
-
Acidity (pKa) Prediction: Quantum chemical approaches can be employed to estimate the acidity of pyrimidine derivatives, which is critical for understanding their behavior under physiological pH conditions.[9]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a pyrimidine derivative) when bound to a second molecule (a receptor, typically a protein). This method is indispensable for rational drug design.
-
Causality Behind Method Selection: Docking allows for the high-throughput screening of virtual libraries of compounds against a specific biological target. It provides a qualitative and semi-quantitative assessment of binding affinity (docking score) and visualizes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[3][10][11]
-
Key Applications:
-
Hit Identification: Screening large compound libraries to identify potential drug candidates.
-
Binding Mode Analysis: Understanding how a molecule fits into the active site of a protein, which is crucial for explaining its mechanism of action. For example, docking studies have elucidated how thieno[2,3-d]pyrimidine derivatives bind to the EGFR active site.[10]
-
Structure-Activity Relationship (SAR) Rationalization: Explaining why small changes in a molecule's structure lead to significant differences in biological activity.[12]
-
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations introduce temperature and motion, allowing the ligand-receptor complex to be studied over time.
-
Causality Behind Method Selection: MD simulations provide a more realistic representation of the biological system, assessing the stability of the docked pose and calculating binding free energies with greater accuracy than docking scores alone.
-
Key Applications:
-
Binding Pose Stability: Validating whether the interactions predicted by docking are stable over a period of nanoseconds.[13]
-
Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.
-
Free Energy Calculations: More rigorously quantifying the binding affinity.
-
Experimental Protocols and Computational Workflows
A self-validating system in computational chemistry involves a logical progression from fundamental property calculations to complex interaction simulations, often with feedback loops to experimental data.
Integrated Computational Workflow
The following diagram illustrates a standard workflow for the computational analysis of a novel pyrimidine-5-carboxylic acid derivative.
References
- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. remedypublications.com [remedypublications.com]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to 4-Methoxypyrimidine-5-carboxylic Acid: A Versatile Heterocyclic Building Block in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, pyrimidine-based structures stand as privileged scaffolds. Their intrinsic ability to mimic the purine and pyrimidine bases of nucleic acids allows them to interact with a vast array of biological targets, including kinases, polymerases, and other enzymes.[1] This inherent bio-compatibility has cemented the pyrimidine core as a cornerstone in the development of therapeutics for oncology, infectious diseases, and inflammatory conditions.[1][2]
Within this important class of heterocycles, 4-Methoxypyrimidine-5-carboxylic Acid has emerged as a particularly valuable building block. Its structure is strategically adorned with three key functional groups: the pyrimidine core for biological recognition, a carboxylic acid at the 5-position that serves as a versatile synthetic handle for amide and ester formation, and a methoxy group at the 4-position that modulates the electronic properties of the ring and can be exchanged to introduce further diversity.[3][4] This guide provides an in-depth analysis of its properties, synthesis, reactivity, and application, offering field-proven insights for researchers in drug development.
Physicochemical and Structural Data
A comprehensive understanding of a building block's physical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below. The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, while the methoxy group can influence lipophilicity and metabolic stability in derivative compounds.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [4][5] |
| Molecular Weight | 154.12 g/mol | [4] |
| Melting Point | 200 °C | [4] |
| Boiling Point | 334.7±22.0 °C (Predicted) | [4] |
| pKa | 3.06±0.16 (Predicted) | [4] |
| Storage | Sealed in dry, Room Temperature | [4] |
Synthesis of the Core Scaffold
The preparation of substituted pyrimidines is a well-established field, with several reliable routes available. Classical approaches to pyrimidine-5-carboxylic acids often involve the cyclocondensation of a three-carbon component with an amidine. This foundational method provides a robust pathway to the core structure.
Caption: General workflow for pyrimidine synthesis via cyclocondensation.
Experimental Protocol: Cyclocondensation Approach
This protocol is adapted from classical methods for pyrimidine synthesis.[3] The causality behind this choice rests on its reliability and use of common laboratory reagents.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve sodium methoxide in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add acetamidine hydrochloride, followed by the dropwise addition of a malonate derivative (e.g., dimethyl malonate). The use of an amidine hydrochloride salt necessitates a stoichiometric amount of base to liberate the free amidine for reaction.
-
Reaction and Monitoring: The reaction mixture is typically heated to reflux. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed. The reflux condition provides the necessary activation energy for the condensation and subsequent cyclization.
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts. The crude product, a pyrimidine ester, is purified via column chromatography or recrystallization.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH or LiOH), followed by acidification to precipitate the final product, this compound.
Reactivity and Derivatization Potential
The true power of this compound as a building block lies in the differential reactivity of its functional groups. This allows for selective and sequential modifications, enabling the construction of complex molecular architectures.
Caption: Key reaction sites on this compound.
-
The Carboxylic Acid Handle: This is the primary site for diversification. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) readily convert the acid into a wide array of amides, a functional group prevalent in pharmaceuticals. Esterification can be achieved via Fischer esterification or, more reliably, through conversion to the acid chloride followed by reaction with an alcohol.[3] Furthermore, the carboxylic acid can be reduced to a primary alcohol, providing another avenue for structural modification.[3]
-
The Methoxy Group as a Leaving Group: The methoxy group at the 4-position can be displaced by various nucleophiles, such as amines, via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is often key to installing pharmacophoric elements that are crucial for biological activity, such as specific amine side chains that can interact with target proteins.[3]
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound is demonstrated by its application as an intermediate in the synthesis of biologically active molecules. The pyrimidine core acts as a scaffold, while the methoxy and carboxylic acid groups provide vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.
| Therapeutic Area | Role of the Scaffold / Derivatives | Representative Target Class |
| Oncology | Serves as a core for kinase inhibitors by mimicking the ATP purine ring.[1][2] | Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases |
| Antiviral | Acts as a metal-chelating pharmacophore in enzyme inhibitors.[6] | Viral Endonucleases (e.g., HCMV pUL89), Polymerases |
| Antibacterial | Forms the basis for inhibitors of essential bacterial enzymes.[7] | Metalloenzymes (e.g., IspF synthase) |
| Neuroscience | Key intermediate for synthesizing 3-nortropane derivatives with anti-psychotic activity.[4][8] | Dopamine/Serotonin Receptors |
| Anti-inflammatory | Used to develop inhibitors of inflammatory signaling pathways.[1] | Cytokine-related Kinases |
Case Study: A Building Block for Anti-Psychotic Agents
A notable application is its use as a key intermediate in the synthesis of 3-nortropane derivatives.[4][8] In this context, the carboxylic acid group is used to form an amide bond with the nortropane skeleton, creating a larger, more complex molecule designed to interact with specific receptors in the central nervous system. The methoxy group on the pyrimidine ring can influence the molecule's lipophilicity, affecting its ability to cross the blood-brain barrier and its overall stability.[4]
Caption: Role as a building block in drug candidate synthesis.
Field-Proven Experimental Methodologies
The following protocols are self-validating systems, representing standard, high-yielding transformations crucial for utilizing this building block.
Protocol 1: Amide Coupling via Acid Chloride Formation
This two-step method is highly reliable and generally provides excellent yields and high purity, avoiding common side reactions seen with some direct coupling agents.[3]
-
Acid Chloride Formation:
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. The use of an ice bath controls the exothermicity of the reaction.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (~2.0 eq) in DCM. The base is critical to neutralize the HCl generated during the reaction.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, washing sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Methoxy Group
This protocol describes the displacement of the 4-methoxy group with an amine, a key step for introducing diversity around the pyrimidine core.
-
Reaction Setup: Combine the 4-methoxypyrimidine derivative (1.0 eq) and the desired primary or secondary amine (~2-3 eq) in a pressure-tolerant vial. The excess amine often serves as both reactant and base.
-
Solvent and Conditions: Use a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
-
Heating: Seal the vial and heat the reaction mixture to a high temperature (typically 120-160 °C), often using a microwave reactor to shorten reaction times and improve yields. High temperature is required to overcome the activation energy for the SNAr reaction on the electron-rich pyrimidine ring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature and dilute with water to precipitate the product or dilute with an organic solvent like ethyl acetate for extraction.
-
Purification: The crude product is purified using standard techniques such as flash column chromatography to isolate the desired 4-amino-pyrimidine derivative.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a robust platform for the synthesis of diverse and complex molecules. Its pre-installed functional handles—the carboxylic acid and the methoxy group—provide chemists with reliable and orthogonal sites for modification. Its proven role in the development of CNS-active agents and its potential in oncology and infectious disease research underscore its continued importance. As drug discovery moves towards more complex and targeted therapies, the versatility and synthetic accessibility of scaffolds like this compound will ensure they remain indispensable tools in the medicinal chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 72411-89-3 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Leveraging 4-Methoxypyrimidine-5-carboxylic Acid as a Versatile Pharmaceutical Intermediate
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its resemblance to the nucleobases of DNA and RNA.[1][2] This guide provides an in-depth exploration of 4-Methoxypyrimidine-5-carboxylic Acid (CAS No. 72411-89-3), a highly functionalized pyrimidine derivative, as a strategic intermediate in pharmaceutical synthesis. We will dissect its chemical properties, outline its primary applications, and provide detailed, field-proven protocols for its use. The focus is on the causality behind experimental choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific drug discovery programs.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic organic compound whose value in drug development is derived from its unique arrangement of functional groups. The pyrimidine core provides a rigid, aromatic scaffold that is frequently recognized by biological targets.[1][2] The two key appendages, a methoxy group at the 4-position and a carboxylic acid at the 5-position, offer distinct advantages:
-
The Carboxylic Acid (-COOH): This is the primary reactive handle. It is an ideal precursor for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals. It can also be converted into esters, alcohols, or other functional groups, providing immense synthetic flexibility.
-
The Methoxy Group (-OCH₃): This group is more than a simple substituent. It influences the electronic properties of the pyrimidine ring and can impact the compound's lipophilicity and metabolic stability.[3] Its presence can be crucial for fine-tuning the pharmacokinetic profile of a final drug candidate.[3]
This combination makes this compound a particularly valuable building block for creating libraries of compounds for screening and lead optimization.
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is critical for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 72411-89-3 | [3][4] |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Melting Point | ~200 °C | [3] |
| Appearance | White to off-white solid (typical) | General knowledge |
| pKa | 3.06 ± 0.16 (Predicted) | [3] |
| Storage | Sealed in a dry environment, Room Temperature | [3] |
Core Application: Synthesis of 3-Nortropane Derivatives for Antipsychotic Drug Discovery
The most prominent documented use of this compound is as a key intermediate in the synthesis of novel 3-nortropane derivatives, which have shown potential as antipsychotic agents for treating disorders like schizophrenia.[3][4]
Rationale and Workflow
The synthetic strategy hinges on creating a robust amide linkage between the pyrimidine core and a 3-nortropane amine. This workflow is a classic example of convergent synthesis, where two complex fragments are joined late in the synthetic sequence.
Caption: General workflow for the synthesis of 3-nortropane derivatives.
The logic behind this approach is to leverage the carboxylic acid as a reliable anchor point for amide bond formation, one of the most robust and well-understood reactions in medicinal chemistry.
Protocol: Representative Amide Coupling
This protocol provides a self-validating system for the amide coupling reaction. It includes steps for activation, coupling, monitoring, and purification, explaining the rationale behind each choice.
Objective: To couple this compound with a representative amine (e.g., 8-Azabicyclo[3.2.1]octan-3-amine) to form the target amide.
References
The Strategic Role of 4-Methoxypyrimidine-5-carboxylic Acid in the Synthesis of Novel Antipsychotic Agents
Introduction: The Versatility of the Pyrimidine Scaffold in Neuropharmacology
The pyrimidine ring system is a cornerstone in medicinal chemistry, largely due to its prevalence in the fundamental building blocks of life, the nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics targeting a wide array of diseases. In the realm of neuropharmacology, and specifically in the development of antipsychotic agents, the strategic functionalization of the pyrimidine core has led to compounds with significant clinical impact. 4-Methoxypyrimidine-5-carboxylic acid, in particular, has emerged as a critical intermediate, offering a unique combination of electronic and steric properties that are advantageous for the synthesis of potent and selective antipsychotics.[2] This application note will delve into the utility of this versatile building block, providing detailed protocols and insights into its application in the synthesis of next-generation antipsychotic drugs.
Core Principles: Why this compound is a Privileged Scaffold
The efficacy of this compound as a synthetic intermediate in antipsychotic drug development can be attributed to several key molecular features:
-
Reactive Handles for Molecular Elaboration: The presence of both a carboxylic acid and a methoxy group provides two distinct points for chemical modification. The carboxylic acid is readily converted to amides, esters, or other functional groups, allowing for the introduction of diverse side chains to modulate pharmacological activity.[2] The methoxy group, an electron-donating group, influences the reactivity of the pyrimidine ring and can be a site for nucleophilic substitution to further diversify the molecular structure.[1]
-
Modulation of Physicochemical Properties: The methoxy group can impact the lipophilicity and metabolic stability of the final drug molecule, which are critical parameters for bioavailability and pharmacokinetic profile.[2] The carboxylic acid, with a pKa around 3-4, enhances hydrogen bonding capacity, which can be crucial for target engagement within biological systems.[1]
-
Structural Mimicry: The pyrimidine core can act as a bioisostere for other aromatic or heterocyclic systems, enabling it to interact with biological targets such as G-protein coupled receptors (GPCRs), which are central to the mechanism of action of many antipsychotics.
The strategic placement of these functional groups on the pyrimidine ring creates a polarized electronic environment, making the molecule amenable to a variety of chemical transformations for the construction of complex molecular architectures.[1]
Application Spotlight: Synthesis of 3-Nortropane Derivatives with Antipsychotic Activity
A significant application of this compound is in the synthesis of 3-nortropane derivatives, a class of compounds that have shown promise as antipsychotic agents for treating disorders like schizophrenia and bipolar disorder.[2][3] The pyrimidine moiety serves as a key pharmacophore that can be elaborated to achieve high affinity and selectivity for dopamine and serotonin receptors, the primary targets for antipsychotic drugs.
General Synthetic Workflow
The synthesis of these derivatives typically involves the coupling of this compound with a suitably functionalized nortropane scaffold. This is often achieved through an amide bond formation, a robust and well-established reaction in medicinal chemistry.
Detailed Experimental Protocol: Synthesis of a Representative 3-Nortropane Derivative
This protocol outlines a representative synthesis of a 3-nortropane derivative using this compound. Note: This is a generalized procedure and may require optimization based on the specific nortropane starting material and desired final product.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| This compound | [Supplier Name] | >98% | 72411-89-3 |
| Thionyl chloride (SOCl₂) | [Supplier Name] | >99% | 7719-09-7 |
| 3-Amino-8-azabicyclo[3.2.1]octane | [Supplier Name] | >97% | [CAS Number] |
| Triethylamine (Et₃N) | [Supplier Name] | >99% | 121-44-8 |
| Dichloromethane (DCM), anhydrous | [Supplier Name] | >99.8% | 75-09-2 |
| Saturated sodium bicarbonate solution | Laboratory Grade | N/A | N/A |
| Anhydrous magnesium sulfate | Laboratory Grade | N/A | 7487-88-9 |
Step-by-Step Methodology:
Part 1: Activation of this compound
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask and stir the suspension.
-
Activation: Slowly add thionyl chloride (1.2 eq) dropwise to the suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used in the next step without further purification.
Part 2: Amide Coupling with 3-Nortropane
-
Reaction Setup: In a separate flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the 3-amino-8-azabicyclo[3.2.1]octane derivative (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (50 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C and add a solution of the crude acyl chloride from Part 1 in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification and Characterization
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-nortropane derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation and Troubleshooting
A self-validating protocol includes in-process checks to ensure the reaction is proceeding as expected.
-
TLC Monitoring: Regular TLC analysis during both the activation and coupling steps is crucial to determine reaction completion and identify any potential side products.
-
Intermediate Characterization: While the acyl chloride is often used crude, a small aliquot can be carefully quenched and analyzed by ¹H NMR to confirm its formation.
-
pH Control: During the work-up of the coupling reaction, ensuring the aqueous layer is basic (pH > 8) is important for complete extraction of the product.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low yield of acyl chloride | Incomplete reaction or degradation of the product. | Ensure anhydrous conditions. Increase reflux time or use a different activating agent like oxalyl chloride. |
| Multiple spots on TLC after coupling | Formation of side products or unreacted starting materials. | Optimize the stoichiometry of reagents. Control the temperature during the addition of the acyl chloride. |
| Difficulty in purification | Co-elution of impurities with the product. | Try a different solvent system for column chromatography or consider purification by crystallization. |
Future Perspectives and the Evolving Role of Pyrimidine Derivatives
The development of novel antipsychotics continues to be an active area of research, with a focus on improving efficacy and reducing side effects. The versatility of the pyrimidine scaffold, exemplified by this compound, allows for the exploration of a vast chemical space. Future research may involve:
-
Synthesis of Novel Derivatives: The strategic modification of the pyrimidine ring and the nortropane scaffold can lead to the discovery of compounds with improved receptor binding profiles and pharmacokinetic properties.
-
Exploration of Other Scaffolds: While this note focuses on nortropane derivatives, this compound can be coupled with a variety of other amine-containing scaffolds to generate diverse libraries of potential antipsychotic agents.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the synthesized compounds and evaluation of their biological activity will provide valuable insights into the structural requirements for potent antipsychotic activity.
References
The Strategic Application of 4-Methoxypyrimidine-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as fundamental regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in modern medicine. Their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies. Within the vast chemical space of kinase inhibitors, the pyrimidine ring stands out as a privileged scaffold. Its structural resemblance to the adenine core of ATP allows it to form crucial hydrogen bond interactions within the kinase hinge region, a key feature for potent and selective inhibition. The strategic functionalization of the pyrimidine core is paramount in achieving desired pharmacological profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Methoxypyrimidine-5-carboxylic Acid , a versatile and strategically functionalized building block, in the synthesis of kinase inhibitors. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its conversion into potent kinase inhibitors, and discuss the structure-activity relationships that guide inhibitor design.
The Rationale for Employing this compound
This compound offers a unique combination of reactive sites that can be orthogonally functionalized to build a diverse library of kinase inhibitors.
-
The Carboxylic Acid (C5-Position): This functional group serves as a versatile handle for the introduction of various side chains via amide bond formation. The resulting carboxamide moiety can engage in additional hydrogen bonding interactions within the ATP-binding pocket, enhancing inhibitor potency and selectivity. The diverse range of commercially available amines allows for extensive exploration of the surrounding chemical space.[1]
-
The Methoxy Group (C4-Position): The C4 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr).[2][3][4] The methoxy group, while relatively stable, can be displaced by a variety of nucleophiles, most notably amines. This allows for the introduction of a key pharmacophore that often interacts with the hinge region of the kinase. The sequential nature of amide coupling followed by nucleophilic substitution provides a robust and flexible synthetic strategy.
This dual functionality allows for a divergent synthetic approach, where a common intermediate can be diversified at two key positions to generate a library of analogues for structure-activity relationship (SAR) studies.
Application Showcase: Synthesis of a CDK2 Inhibitor
To illustrate the utility of this compound, we will outline a detailed synthetic protocol for a representative Cyclin-Dependent Kinase 2 (CDK2) inhibitor. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[5][6][7] The pyrimidine scaffold is a common feature in many reported CDK2 inhibitors.[5][6][8]
Target Molecule: N-(3-aminophenyl)-4-(ethylamino)pyrimidine-5-carboxamide
This target molecule incorporates the two key modifications enabled by the starting material: an amide linkage at the C5 position and an amino substituent at the C4 position.
Synthetic Workflow Overview
The synthesis is designed as a two-step process, beginning with the formation of the amide bond, followed by the nucleophilic displacement of the methoxy group. This sequence is strategically chosen to avoid potential side reactions of the aniline nitrogen during the amide coupling step.
Caption: Synthetic workflow for the target CDK2 inhibitor.
Experimental Protocols
PART 1: Amide Coupling
Objective: To synthesize N-(3-aminophenyl)-4-methoxypyrimidine-5-carboxamide.
This step involves the coupling of the carboxylic acid with 1,3-diaminobenzene. The use of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures efficient amide bond formation under mild conditions, minimizing side reactions.[9]
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 154.12 | 1.0 | 154 mg |
| 1,3-Diaminobenzene | 108.14 | 1.1 | 119 mg |
| HATU | 380.23 | 1.2 | 456 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 | 348 µL |
| DMF (N,N-Dimethylformamide), anhydrous | - | - | 5 mL |
Procedure:
-
To a dry 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (154 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the starting material.
-
Add 1,3-diaminobenzene (119 mg, 1.1 mmol) to the solution.
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(3-aminophenyl)-4-methoxypyrimidine-5-carboxamide as a solid.
Expected Yield: 75-85%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
PART 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: To synthesize N-(3-aminophenyl)-4-(ethylamino)pyrimidine-5-carboxamide.
In this step, the methoxy group of the intermediate is displaced by ethylamine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the C4 position.[2][3] The reaction is typically carried out at elevated temperatures, and microwave irradiation can significantly reduce the reaction time.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(3-aminophenyl)-4-methoxypyrimidine-5-carboxamide | 244.25 | 1.0 | 244 mg |
| Ethylamine (70% solution in water) | 45.08 | 5.0 | 0.32 mL |
| NMP (N-Methyl-2-pyrrolidone) | 99.13 | - | 3 mL |
Procedure:
-
In a 10 mL microwave reaction vial, combine N-(3-aminophenyl)-4-methoxypyrimidine-5-carboxamide (244 mg, 1.0 mmol) and NMP (3 mL).
-
Add ethylamine solution (0.32 mL, 5.0 mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 30 mL of water. A precipitate should form.
-
Collect the solid by vacuum filtration, washing with water and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield the final product, N-(3-aminophenyl)-4-(ethylamino)pyrimidine-5-carboxamide.
Expected Yield: 60-75%
Characterization: Confirm the structure of the final product by 1H NMR, 13C NMR, and HRMS.
Structure-Activity Relationship (SAR) Insights and Potential for Diversification
The described synthetic route is highly amenable to the generation of a library of analogues for SAR studies.
-
Varying the Amine in the Amide Coupling Step: A wide array of substituted anilines or other primary amines can be used in place of 1,3-diaminobenzene to probe the interactions in the solvent-exposed region of the ATP binding site.
-
Varying the Nucleophile in the SNAr Step: Different primary and secondary amines can be employed to modify the hinge-binding moiety. The size, basicity, and polarity of the amine will significantly impact the inhibitor's potency and selectivity.
Hypothetical Kinase Inhibition Data:
The following table illustrates hypothetical IC50 values for a series of analogues, demonstrating how modifications at the C4 and C5 positions can influence CDK2 inhibitory activity.
| Compound ID | C5-Amide Substituent | C4-Amino Substituent | CDK2 IC50 (nM) |
| 1 | 3-Aminophenyl | Ethylamino | 50 |
| 2 | 4-Hydroxyphenyl | Ethylamino | 120 |
| 3 | 3-Aminophenyl | Cyclopropylamino | 35 |
| 4 | 3-Aminophenyl | Methylamino | 80 |
| 5 | Phenyl | Ethylamino | 250 |
This data suggests that the 3-amino group on the phenyl ring and a small, non-polar group at the C4 position are beneficial for potent CDK2 inhibition.
Biological Context: CDK2 in Cell Cycle Regulation
CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins, particularly Cyclin E and Cyclin A. In many cancers, the CDK2/Cyclin E/A pathway is hyperactivated, leading to uncontrolled cell proliferation.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
By inhibiting CDK2, the synthesized compounds can block the phosphorylation of key substrates required for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its orthogonal reactivity allows for the systematic and efficient exploration of chemical space around the pyrimidine scaffold. The detailed protocols and strategic insights provided in this application note offer a robust framework for researchers to leverage this starting material in the discovery and development of novel therapeutics targeting a wide range of protein kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Stork: Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors [storkapp.me]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with 4-Methoxypyrimidine-5-carboxylic Acid
Introduction: Navigating the Nuances of Amide Synthesis with an Electron-Deficient Heterocycle
4-Methoxypyrimidine-5-carboxylic acid is a key building block in contemporary drug discovery, particularly in the synthesis of novel therapeutics targeting the central nervous system. Its structure, featuring an electron-deficient pyrimidine ring, presents unique considerations for one of the most fundamental transformations in medicinal chemistry: amide bond formation. The electron-withdrawing nature of the pyrimidine core can influence the nucleophilicity of the carboxylate and the overall reaction kinetics, necessitating carefully optimized protocols to ensure high yields and purity.
This comprehensive guide provides detailed, field-proven protocols for the successful coupling of this compound with a variety of amine nucleophiles. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, empowering researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic challenges. The protocols detailed herein are designed to be self-validating, incorporating best practices for reaction setup, monitoring, and purification.
Chemical & Physical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 200 °C | |
| pKa | 3.06 ± 0.16 (Predicted) | |
| Appearance | Off-white to white solid | Commercially available |
| Storage | Sealed in a dry environment at room temperature. |
The relatively low pKa indicates a moderately acidic carboxylic acid, a direct consequence of the electron-withdrawing pyrimidine ring. This electronic feature can make deprotonation straightforward but may also decrease the nucleophilicity of the resulting carboxylate compared to more electron-rich systems. The choice of coupling reagent and reaction conditions must account for this specific reactivity profile.
Protocol I: Carbodiimide-Mediated Coupling using EDC and HOBt
This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, simplifies purification, as the urea byproduct can be easily removed with an aqueous wash.[2] 1-Hydroxybenzotriazole (HOBt) is included as an additive to suppress racemization (if chiral amines are used) and to form a more reactive HOBt-ester intermediate, which can improve yields, especially with less nucleophilic amines.[3]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the carboxylic acid, amine, and coupling reagents. Dichloromethane (DCM) can also be used, particularly if the amine is less polar.
-
Stoichiometry: A slight excess of the coupling reagents (EDC·HCl and HOBt) is used to ensure complete activation of the carboxylic acid. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is essential to neutralize the HCl salt of EDC and the carboxylic acid itself, driving the reaction forward.[4]
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic activation step and minimize potential side reactions. It is then allowed to warm to room temperature to ensure a reasonable reaction rate.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Evaluation of 4-Methoxypyrimidine-5-carboxylic Acid in Antiviral Drug Discovery
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Antiviral Research
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for novel antiviral therapeutics.[1][2][3] Within the vast landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds, particularly pyrimidines, have consistently demonstrated significant potential.[4] The pyrimidine nucleus is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[4] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents, including potent antiviral drugs.[1][2][5][6]
Numerous clinically approved antiviral drugs are built upon a pyrimidine framework, targeting a diverse range of viruses such as influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses (HBV, HCV).[1][5][7] These agents function through various mechanisms, including the inhibition of viral polymerases, proteases, and entry/fusion events.[5][8] The ability to readily modify the pyrimidine ring at multiple positions allows for the fine-tuning of a compound's pharmacological properties, making it an attractive scaffold for structure-activity relationship (SAR) studies.[6][9][10][11][12]
This document provides a detailed guide for researchers and drug development professionals on the potential application of 4-Methoxypyrimidine-5-carboxylic Acid as a foundational scaffold in the discovery of new antiviral agents. While this specific molecule is primarily known as a synthetic intermediate, its structural features—a methoxy group at the 4-position and a carboxylic acid at the 5-position—offer intriguing possibilities for derivatization and interaction with viral or host targets.[13][14][15] We will outline a strategic workflow and provide detailed, field-proven protocols for the systematic evaluation of this compound and its future analogs for antiviral efficacy.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | 4-methoxy-5-pyrimidinecarboxylic acid | [15] |
| CAS Number | 72411-89-3 | [14][15] |
| Molecular Formula | C₆H₆N₂O₃ | [16] |
| Molecular Weight | 154.12 g/mol | [16] |
| Structure | ![]() | |
| Key Features | Pyrimidine core, electron-donating methoxy group, electron-withdrawing carboxylic acid group. |
The methoxy group can influence the compound's lipophilicity and metabolic stability, while the carboxylic acid group provides a key handle for amide bond formation, allowing for the facile synthesis of a library of derivatives.[14] This is a critical feature for exploring the chemical space around the core scaffold to identify potent and selective antiviral hits.
Strategic Workflow for Antiviral Evaluation
A systematic and logical progression of experiments is crucial for the successful evaluation of any new chemical entity. The following workflow is proposed for assessing the antiviral potential of this compound and its derivatives.
Figure 1: A comprehensive workflow for the systematic evaluation of novel compounds for antiviral activity.
Experimental Protocols
The following protocols are foundational for the in vitro assessment of antiviral compounds. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Determination of Compound Cytotoxicity (CC₅₀)
Rationale: It is imperative to ensure that any observed antiviral effect is not merely a consequence of the compound being toxic to the host cells.[17] This assay determines the concentration of the compound that reduces host cell viability by 50% (CC₅₀).
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, Huh-7)
-
Complete cell culture medium (e.g., MEM or DMEM with 5-10% FBS)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.
-
On the following day, prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay (EC₅₀)
Rationale: This is a high-throughput primary screening assay to determine a compound's ability to protect cells from virus-induced cell death or morphological changes (CPE).[17][18][19] The assay determines the 50% effective concentration (EC₅₀).
Materials:
-
All materials from Protocol 1
-
A titrated stock of the virus of interest
Procedure:
-
Seed a 96-well plate with host cells and incubate for 24 hours as described in Protocol 1.
-
Prepare serial dilutions of the test compound in a low-serum assay medium (e.g., 2% FBS).
-
Remove the medium from the cells and add 50 µL of the compound dilutions.
-
Immediately add 50 µL of virus diluted in assay medium to achieve a desired multiplicity of infection (MOI).
-
Include the following controls on every plate:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells in the absence of the compound.
-
Positive Control: A known antiviral drug for the specific virus.
-
-
Incubate the plates at 37°C in a 5% CO₂ incubator until significant CPE (around 80-90%) is observed in the virus control wells.[18][19]
-
Assess cell viability as described in Protocol 1.
-
Calculate the percentage of protection against CPE for each concentration.
-
Determine the EC₅₀ value using non-linear regression analysis.
Protocol 3: Plaque Reduction Assay
Rationale: This is a more stringent "gold standard" assay that quantifies the reduction in the number of infectious virus particles.[20] It is often used to confirm hits from primary screens.
Materials:
-
6-well or 12-well cell culture plates
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed plates with host cells to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and wash the cells with PBS.
-
Overlay the cells with the semi-solid medium containing the corresponding concentrations of the test compound.
-
Incubate the plates until distinct plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Data Interpretation and the Selectivity Index
The ultimate goal of initial screening is to identify compounds that are potent against the virus but have minimal toxicity to the host. The Selectivity Index (SI) is a critical parameter for this assessment.[17]
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising therapeutic window for the compound.[17] Generally, an SI value greater than 10 is considered a good starting point for further investigation.
Table 1: Example Data Presentation for a Hypothetical Derivative of this compound
| Compound | Virus Target | Cell Line | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI) |
| Parent Compound | Influenza A/H1N1 | A549 | >100 | >100 | - |
| Derivative A | Influenza A/H1N1 | A549 | 85 | 5.2 | 16.3 |
| Derivative B | Influenza A/H1N1 | A549 | 92 | 25.1 | 3.7 |
| Oseltamivir | Influenza A/H1N1 | A549 | >100 | 0.5 | >200 |
Exploring the Mechanism of Action
Once a hit with a favorable SI is identified, the next logical step is to investigate its mechanism of action.
References
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 14. lookchem.com [lookchem.com]
- 15. This compound | 72411-89-3 [chemicalbook.com]
- 16. chemscene.com [chemscene.com]
- 17. benchchem.com [benchchem.com]
- 18. protocols.io [protocols.io]
- 19. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 20. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalized Pyrimidine Derivatives in Agrochemicals
Introduction: The Versatility of the Pyrimidine Scaffold in Modern Agriculture
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in the development of modern agrochemicals.[1][2][3] Its unique electronic properties and synthetic tractability have allowed for the creation of a diverse array of functionalized derivatives with potent and specific activities against a wide range of agricultural pests, including weeds, fungi, and insects.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and evaluation of functionalized pyrimidine derivatives in an agrochemical context. We will explore the key mechanisms of action, provide step-by-step synthetic and bioassay protocols, and present data that underscores the potential of this chemical class.
Fungicidal Applications: Disrupting Fungal Respiration and Growth
A significant number of commercially successful fungicides are based on the pyrimidine scaffold. These compounds primarily exert their antifungal effects through two key mechanisms: inhibition of mitochondrial respiration and disruption of ergosterol biosynthesis.
Mechanism of Action: Inhibition of Mitochondrial Complex I
Many pyrimidine-based fungicides, such as diflumetorim, act as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5][6] This inhibition disrupts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.[6] The specificity of these compounds for the fungal Complex I over its mammalian counterpart is a critical aspect of their design, ensuring low toxicity to non-target organisms.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Another class of pyrimidine fungicides, including fenarimol and nuarimol, targets the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] By inhibiting key enzymes in this pathway, these compounds disrupt membrane integrity and function, leading to abnormal fungal growth and development.[7]
Data Presentation: In Vitro Fungicidal Activity
The following tables summarize the in vitro fungicidal activity (EC₅₀ values) of representative pyrimidine derivatives against common plant pathogens. A lower EC₅₀ value indicates higher fungicidal activity.[6]
Table 1: Fungicidal Activity of Coumarin-Containing Pyrimidin-4-amine Derivatives [6]
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Positive Control | EC₅₀ of Control (µg/mL) |
| 4b | Rhizoctonia solani | 11.3 | Diflumetorim | 19.8 |
| 4d | Rhizoctonia solani | 13.7 | Diflumetorim | 19.8 |
Table 2: Fungicidal Activity of Phenyl-Trifluoromethyl-Pyrimidin-2-amine Derivatives [6]
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Positive Control | EC₅₀ of Control (µg/mL) |
| III-3 | Botrytis cinerea | 0.78 | Pyrimethanil | >100 |
| III-3 | Botrytis cinerea | 0.78 | Cyprodinil | 0.23 |
Experimental Protocol: In Vitro Antifungal Bioassay
This protocol outlines a standard method for determining the in vitro fungicidal activity of pyrimidine derivatives against a panel of phytopathogenic fungi.[6][8]
1. Materials and Reagents:
-
Functionalized pyrimidine derivatives
-
Commercial fungicides (e.g., pyrimethanil, diflumetorim) for positive controls
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)[9]
-
Sterile petri dishes
-
Cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Micropipettes and sterile tips
-
Incubator
2. Procedure:
-
Preparation of Test Compounds: Dissolve the synthesized pyrimidine derivatives and control fungicides in DMSO to create stock solutions (e.g., 10 mg/mL).
-
Preparation of Fungal Plates: Prepare PDA or FGA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Incorporation of Test Compounds: Add appropriate volumes of the stock solutions to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing. A control plate containing only DMSO should also be prepared.
-
Pouring Plates: Pour the agar-compound mixture into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.[10]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
EC₅₀ Determination: Determine the EC₅₀ value (the concentration of the compound that inhibits fungal growth by 50%) by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Herbicidal Applications: Targeting Essential Plant Biosynthetic Pathways
Functionalized pyrimidines have emerged as a significant class of herbicides, with several commercially available products targeting key enzymes in plant metabolism.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
A prominent group of pyrimidine-based herbicides, including halosulfuron and pyrithiobac-sodium, function as inhibitors of acetolactate synthase (ALS).[1] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, thereby halting protein synthesis and causing plant death.[1]
Mechanism of Action: Disruption of Pyrimidine Biosynthesis
A newer class of pyrimidine-related herbicides, such as tetflupyrolimet, targets the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[11][12][13][14] This enzyme catalyzes a crucial step in the formation of pyrimidines, which are essential for DNA and RNA synthesis.[12][14] Inhibition of DHODH leads to a cessation of cell division and plant growth.[11]
Experimental Protocol: Pre-Emergence Herbicidal Activity Assay
This protocol describes a method for evaluating the pre-emergence herbicidal activity of pyrimidine derivatives on target weed species.[10]
1. Materials and Reagents:
-
Functionalized pyrimidine derivatives
-
Commercial herbicide (e.g., pendimethalin) as a positive control
-
Acetone or other suitable solvent
-
Tween-20 (surfactant)
-
Seeds of a model plant (e.g., Raphanus sativus - radish)[10]
-
Pots or trays filled with sterilized soil or sand
-
Growth chamber or greenhouse with controlled light and temperature
2. Procedure:
-
Preparation of Test Solutions: Dissolve the pyrimidine derivatives and control herbicide in a minimal amount of a suitable solvent (e.g., acetone) and then dilute with distilled water containing a surfactant (e.g., 0.5% Tween-20) to achieve a range of test concentrations (e.g., 25, 50, 75, 100 µg/mL).[10] A control solution containing only the solvent and surfactant should also be prepared.
-
Sowing of Seeds: Sow a predetermined number of seeds (e.g., 10) of the target plant species in each pot at a uniform depth.[10]
-
Application of Test Solutions: Evenly apply a specific volume (e.g., 3 mL) of each test solution to the soil surface of the corresponding pot.[10]
-
Incubation: Place the pots in a growth chamber or greenhouse under controlled conditions (e.g., 25-28°C, with a photoperiod).[10]
-
Data Collection: After a set period (e.g., 7-14 days), record the percentage of seed germination and measure the root and shoot length of the emerged seedlings.
-
Data Analysis: Compare the germination rate, root length, and shoot length of the treated plants with the control group to determine the herbicidal effect. Calculate the percentage of inhibition for each parameter.
Insecticidal Applications: Neurotoxicity and Metabolic Disruption
Pyrimidine derivatives also exhibit significant insecticidal activity through various mechanisms, primarily targeting the nervous system and mitochondrial function of insects.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Antagonism
Some pyrimidine-based insecticides, such as triflumezopyrim, act as competitive antagonists of the nicotinic acetylcholine receptor (nAChR).[1] By binding to this receptor, they block the action of the neurotransmitter acetylcholine, leading to hyperexcitation, paralysis, and ultimately death of the insect.[1]
Mechanism of Action: Mitochondrial Electron Transport Inhibition
Similar to their fungicidal counterparts, certain insecticidal pyrimidines function by inhibiting the mitochondrial electron transport chain, particularly at Complex I.[1][15] This disruption of ATP synthesis leads to metabolic failure and insect mortality.[15]
Data Presentation: Insecticidal and Acaricidal Activity
The following table presents the insecticidal and acaricidal activity (LC₅₀ values) of a representative pyrimidine derivative. A lower LC₅₀ value indicates higher toxicity to the target pest.
Table 3: Acaricidal Activity of a Pyrimidine Derivative [1]
| Compound ID | Target Pest | LC₅₀ (mg/L) |
| 5 | Tetranychus urticae | 0.19 |
Experimental Protocol: Larvicidal Bioassay against Aedes aegypti
This protocol details a standard method for assessing the larvicidal activity of pyrimidine derivatives against the mosquito Aedes aegypti, a vector for several diseases.[16]
1. Materials and Reagents:
-
Functionalized pyrimidine derivatives
-
Ethanol or other suitable solvent
-
Late 3rd or early 4th instar larvae of Aedes aegypti
-
Beakers or small cups
-
Dechlorinated water
-
Micropipettes and sterile tips
2. Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the pyrimidine derivatives in a suitable solvent (e.g., ethanol). From these stock solutions, prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations (e.g., 1, 2, 5, 10 µg/mL). A control group with the solvent alone should be included.
-
Exposure of Larvae: Place a specific number of larvae (e.g., 20-25) in beakers containing a defined volume (e.g., 100 mL) of the test solution.
-
Incubation: Maintain the beakers at a controlled temperature (e.g., 27 ± 2°C) and photoperiod.
-
Mortality Assessment: After 24 hours, record the number of dead larvae. Larvae are considered dead if they are immobile and do not respond to gentle probing.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.
-
LC₅₀ Determination: Determine the LC₅₀ value (the concentration that causes 50% mortality) by performing a probit analysis of the concentration-mortality data.
Synthesis of Functionalized Pyrimidine Derivatives: A General Workflow
The synthesis of functionalized pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related nitrogen-containing species.[1][8] Subsequent modifications of the pyrimidine core allow for the introduction of various functional groups to optimize biological activity.[1]
Generalized Synthetic Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidines | PPTX [slideshare.net]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. pnas.org [pnas.org]
- 12. Novel mechanism of herbicide action through disruption of plant pyrimidine biosynthesis - American Chemical Society [acs.digitellinc.com]
- 13. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Pyrimidine-5-Carboxylic Acids and Their Precursors
Introduction: The Imperative for Sustainable Pyrimidine Synthesis
Pyrimidine-5-carboxylic acids and their ester derivatives represent a cornerstone scaffold in medicinal chemistry and drug development. Their structural motif is integral to a wide array of therapeutic agents, including antivirals, anti-inflammatory agents, and calcium channel blockers.[1] Traditionally, the synthesis of these vital heterocycles has relied on methods that often involve hazardous solvents, harsh reaction conditions, and significant energy consumption, generating considerable chemical waste.[1][2]
In alignment with the principles of green chemistry, the development of sustainable synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical industry.[1][2] This guide provides an in-depth exploration of modern, eco-friendly methodologies for the synthesis of pyrimidine-5-carboxylic acid precursors. We will delve into the causality behind experimental choices, offering field-proven insights into multicomponent reactions, energy-efficient techniques like microwave and ultrasound irradiation, and the use of green catalysts and solvents. These approaches are designed to enhance efficiency, reduce environmental impact, and provide researchers with robust, scalable, and safer protocols.[1]
Core Green Methodologies: A Paradigm Shift in Synthesis
The green synthesis of pyrimidine derivatives primarily revolves around three strategic pillars: reaction design efficiency, energy efficiency, and the use of benign materials.
Reaction Design: The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions are synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[1] This approach embodies the green chemistry principles of atom economy and procedural simplification by minimizing intermediate isolation steps, reducing solvent usage, and saving time.
The Biginelli Reaction: A Classic MCR for Pyrimidine Precursors First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3][4] This reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones or -thiones with a carboxylate group at the C5 position—the direct and most valuable precursors to the target pyrimidine-5-carboxylic acids.
The reaction mechanism, as illustrated below, typically proceeds through an N-acyliminium ion intermediate, which is generated from the acid-catalyzed condensation of the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidine product.
References
using 4-Methoxypyrimidine-5-carboxylic Acid in high-throughput screening
Application Note & Protocol
Topic: Utilizing 4-Methoxypyrimidine-5-carboxylic Acid in High-Throughput Screening (HTS) for Novel Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (thymine, cytosine, and uracil), and numerous FDA-approved drugs.[1][2][3] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a "privileged scaffold" in medicinal chemistry. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5] The synthetic tractability of the pyrimidine core allows for extensive chemical modifications, enabling the generation of large, diverse compound libraries for high-throughput screening (HTS).[1][2]
This compound is a specific derivative that presents two key functional groups for potential molecular interactions: a methoxy group and a carboxylic acid. The carboxylic acid moiety is particularly significant as it can act as a hydrogen bond donor and acceptor, and can form salt bridges with basic residues (like lysine or arginine) in the active sites of enzymes or receptors. This makes it an attractive starting point for fragment-based screening or as a core structure in a larger screening library.
This application note provides a comprehensive guide for the utilization of this compound in HTS campaigns. It outlines the rationale for its use, key considerations for assay development, and a detailed protocol for a fluorescence-based enzymatic assay as a practical example.
Application Notes: Strategic Considerations for Screening this compound
Rationale for Use in HTS
-
Scaffold Properties: The pyrimidine core provides a rigid framework that can be readily functionalized, allowing for the exploration of chemical space around a validated pharmacophore.[1]
-
Carboxylic Acid Functionality: This group is a common feature in many enzyme inhibitors, where it can mimic a substrate or interact with key catalytic residues. For instance, it can chelate metal ions in metalloenzymes or form critical hydrogen bonds in the active site of various hydrolases and transferases.
-
Potential Target Classes: Based on the broad bioactivity of pyrimidine derivatives, this compound could be screened against a variety of targets, including:
-
Kinases: Many kinase inhibitors incorporate a heterocyclic core.
-
Proteases: The carboxylic acid could interact with active site residues.
-
Metalloenzymes: The carboxylate may coordinate with metal cofactors.
-
G-protein coupled receptors (GPCRs): As an allosteric or orthosteric modulator.
-
Key Considerations for Assay Development
Successful HTS campaigns require robust and reproducible assays.[6][7] When designing a screen with this compound, the following factors are critical:
-
Assay Format: Both biochemical and cell-based assays can be employed. Biochemical assays offer a direct measure of target engagement, while cell-based assays provide insights into activity in a more physiological context.[8][9] Fluorescence-based readouts are often preferred for their sensitivity and compatibility with automation.[10][11][12]
-
Compound Solubility and Handling: this compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to determine the compound's solubility and to ensure that the final DMSO concentration in the assay does not exceed the tolerance of the biological system (usually <1%).[13]
-
Controls and Data Analysis: Appropriate controls are essential for data normalization and hit identification. These include:
-
Negative Controls: Wells containing all assay components except the test compound (e.g., DMSO alone).
-
Positive Controls: Wells with a known inhibitor or activator of the target.
-
Z'-factor: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.[13]
-
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign involving this compound.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Fluorescence-Based Kinase Inhibition Assay
This protocol provides a hypothetical example of a biochemical HTS assay to screen for inhibitors of a generic serine/threonine kinase using a fluorescence polarization (FP) format. FP assays are well-suited for HTS due to their homogenous nature and robustness.[14]
Principle
The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. A large antibody that specifically binds to the phosphorylated peptide is added. When the fluorescent peptide is unphosphorylated, it is small and tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation, the antibody binds to it, creating a much larger complex that tumbles slowly, leading to a high fluorescence polarization signal. Inhibitors of the kinase will prevent phosphorylation, resulting in a low FP signal.
Materials and Reagents
-
Test Compound: this compound
-
Kinase: Recombinant serine/threonine kinase of interest
-
Substrate: Fluorescently labeled peptide substrate (e.g., FITC-labeled)
-
Antibody: Phospho-specific antibody
-
ATP: Adenosine triphosphate
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Solution: e.g., 100 mM EDTA
-
Plates: 384-well, low-volume, black microplates
-
Positive Control: A known inhibitor of the kinase (e.g., Staurosporine)
-
Negative Control: DMSO
Experimental Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series of the compound stock.
-
Using an acoustic dispenser or pin tool, transfer 50 nL of the compound solution to the wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control for positive controls.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer containing the kinase and the fluorescently labeled peptide substrate.
-
Dispense 2.5 µL of the 2X enzyme/substrate solution into each well of the assay plate.
-
Centrifuge the plate briefly to mix the components.
-
-
Initiation of Reaction:
-
Prepare a 2X ATP solution in assay buffer.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
The final volume in each well is now 5 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
Prepare a detection solution containing the phospho-specific antibody and EDTA in assay buffer.
-
Add 5 µL of the detection solution to each well. The EDTA will chelate the Mg²⁺, stopping the kinase reaction.
-
Incubate for another 30 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)])
-
-
Hit Identification:
-
Define a hit threshold, for example, compounds that show >50% inhibition or a Z-score > 3.
-
-
Dose-Response Analysis:
-
For identified hits, perform a dose-response experiment with a wider range of compound concentrations to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).
-
Summary of Experimental Parameters
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 5 µL |
| Test Compound Conc. | 10 µM |
| DMSO Final Conc. | 1% |
| Incubation Time | 60 min (kinase reaction), 30 min (detection) |
| Detection Method | Fluorescence Polarization |
| Readout | mP (millipolarization units) |
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor identified through the screening of this compound.
Caption: A hypothetical kinase cascade targeted by an inhibitor.
Conclusion
This compound represents a valuable starting point for HTS campaigns aimed at discovering novel modulators of various biological targets. Its privileged pyrimidine scaffold and reactive carboxylic acid moiety make it an attractive candidate for screening against enzymes like kinases. By employing robust assay development strategies and validated HTS protocols, such as the fluorescence polarization assay detailed here, researchers can effectively explore the therapeutic potential of this and similar compounds. The hits identified from such screens can serve as crucial leads for further optimization in drug discovery programs.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 9. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 10. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization — https://hongkongmedicaljournal.com/ [hongkongmedicaljournal.com]
- 12. mdpi.com [mdpi.com]
- 13. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Herbicides Using a Pyrimidine-5-Carboxylic Acid Scaffold
Introduction: The Pyrimidine-5-Carboxylic Acid Scaffold as a Privileged Structure in Herbicide Discovery
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of novel herbicidal agents with diverse modes of action. The pyrimidine ring is a foundational heterocyclic motif present in numerous biologically active molecules, including several commercial herbicides.[1][2][3][4][5] Specifically, the pyrimidine-5-carboxylic acid scaffold has emerged as a promising starting point for the design of new herbicides. Its structural features allow for diverse chemical modifications at multiple positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
This guide provides a comprehensive overview of the key stages in the development of novel herbicides based on the pyrimidine-5-carboxylic acid core. We will delve into the synthetic strategies for generating diverse chemical libraries, detail robust protocols for evaluating herbicidal efficacy in both pre- and post-emergence applications, and explore the likely mechanism of action through inhibition of the acetolactate synthase (ALS) enzyme. Furthermore, we will discuss the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.
Section 1: Synthesis of Pyrimidine-5-Carboxylic Acid Derivatives
The synthesis of a library of pyrimidine-5-carboxylic acid derivatives is the initial step in the discovery process. A common and effective method for constructing the pyrimidine core is through a multi-component reaction, such as the Biginelli reaction or similar condensations.[6] These reactions offer the advantage of rapidly generating structural complexity from simple starting materials. Below is a generalized protocol for the synthesis of pyrimidine-5-carboxamide, a close precursor to the carboxylic acid, which can be adapted to produce a variety of substituted analogs.[6]
Protocol 1: One-Pot Synthesis of 4-Aryl-6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Rationale: This protocol utilizes a one-pot, three-component reaction between a substituted benzaldehyde, cyanoacetamide, and thiourea. This approach is efficient and allows for the introduction of diversity at the 4-position of the pyrimidine ring by varying the substituted benzaldehyde. The resulting pyrimidine-5-carboxamide can then be hydrolyzed to the corresponding carboxylic acid in a subsequent step.
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Cyanoacetamide
-
Thiourea
-
Ammonium chloride (catalyst)
-
Ethanol
-
Crushed ice
-
Ethyl acetate
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), cyanoacetamide (1 mmol), thiourea (1.2 mmol), and a catalytic amount of ammonium chloride.[6]
-
Add ethanol as a solvent and reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.[6]
-
Collect the solid product by filtration and wash with cold water.[6]
-
Recrystallize the crude product from an ethyl acetate:n-hexane mixture to obtain the pure pyrimidine-5-carboxamide derivative.[6]
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Note: To obtain the target pyrimidine-5-carboxylic acid, the synthesized carboxamide can be subjected to acidic or basic hydrolysis.
Figure 1: General workflow for the synthesis of pyrimidine-5-carboxamide derivatives.
Section 2: Herbicidal Activity Evaluation
Once a library of compounds has been synthesized, the next crucial step is to evaluate their herbicidal activity. This is typically done through a tiered screening process, starting with primary screens to identify active compounds, followed by more detailed secondary screens to determine potency and selectivity.
Protocol 2: Pre-Emergence Herbicidal Activity Assay
Rationale: This assay evaluates the ability of the test compounds to inhibit seed germination and early seedling growth when applied to the soil before weed emergence. It is a critical test for herbicides intended for soil application.
Materials:
-
Synthesized pyrimidine-5-carboxylic acid derivatives
-
Acetone (for stock solution preparation)
-
Tween-20 (surfactant)
-
Distilled water
-
Pots or trays filled with potting mix (e.g., sandy loam soil)
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)
-
A known commercial herbicide as a positive control (e.g., a commercial ALS inhibitor)
-
Growth chamber with controlled temperature, humidity, and lighting
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare test solutions by diluting the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired application rates (e.g., 150 g/ha).[5]
-
Sow the seeds of the selected weed species in pots or trays at a uniform depth.
-
Evenly apply the test solutions to the soil surface. A control group should be treated with a solution containing only acetone and Tween-20 in water.
-
Place the pots or trays in a growth chamber under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).
-
After 14-21 days, visually assess the herbicidal effect by comparing the treated plants to the control group. Evaluate parameters such as germination rate, plant height, and overall plant vigor.
-
Record the results using a rating scale (e.g., 0 = no effect, 100 = complete kill).
Protocol 3: Post-Emergence Herbicidal Activity Assay
Rationale: This assay assesses the efficacy of the compounds when applied to weeds that have already emerged from the soil. This is the standard application method for many herbicides.
Materials:
-
Same as for the pre-emergence assay
-
Weed seedlings grown to the 2-4 leaf stage[7]
-
Laboratory spray chamber
Procedure:
-
Grow the selected weed species in pots or trays until they reach the 2-4 leaf stage.
-
Prepare the test solutions as described in Protocol 2.
-
Apply the test solutions to the foliage of the seedlings using a laboratory spray chamber to ensure uniform coverage.[7]
-
Return the treated plants to the growth chamber.
-
Observe and record the development of herbicidal symptoms such as chlorosis, necrosis, and growth inhibition at regular intervals (e.g., 3, 7, and 14 days after treatment).[8]
-
At the end of the observation period, determine the fresh and dry weight of the above-ground biomass and calculate the percent inhibition compared to the control group.[8]
Section 3: Mechanism of Action - Inhibition of Acetolactate Synthase (ALS)
Many pyrimidine-based herbicides are known to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[9] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for plant growth and development.[10] Inhibition of ALS leads to a depletion of these amino acids, resulting in the cessation of cell division and ultimately plant death.[10] Animals do not possess the ALS enzyme, which contributes to the low mammalian toxicity of this class of herbicides.
Figure 2: Inhibition of the branched-chain amino acid biosynthesis pathway by pyrimidine-5-carboxylic acid herbicides targeting ALS.
Protocol 4: In Vitro ALS Enzyme Inhibition Assay
Rationale: This assay directly measures the ability of the synthesized compounds to inhibit the activity of the ALS enzyme. It is a crucial step in confirming the mechanism of action and for quantitative comparison of the potency of different derivatives.[11][12]
Materials:
-
Purified or partially purified plant ALS enzyme extract
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, and thiamine pyrophosphate)
-
Substrate solution (pyruvate)
-
Test compounds dissolved in DMSO
-
Creatine
-
α-Naphthol
-
NaOH
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ALS enzyme extract in the wells of a 96-well microplate.
-
Add the test compounds at various concentrations to the wells. Include a control with DMSO only.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).[11]
-
Initiate the enzymatic reaction by adding the substrate (pyruvate).[11]
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.
-
Add creatine and α-naphthol, followed by NaOH, to develop a colored complex with acetoin.
-
Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Section 4: Structure-Activity Relationship (SAR) Studies
SAR studies are essential for understanding how chemical structure influences herbicidal activity. By systematically modifying the pyrimidine-5-carboxylic acid scaffold and observing the impact on biological activity, it is possible to identify key structural features required for potent herbicidal effects and to guide the design of more effective compounds.
Key Positions for Modification:
-
R¹ at the 2-position: This position is often substituted with small alkyl or amino groups. The nature of this substituent can significantly affect the binding affinity to the ALS enzyme.
-
R² at the 4-position: Typically, an aryl group is introduced at this position. Substituents on this aryl ring (e.g., halogens, alkyl groups) can influence electronic properties and steric interactions within the enzyme's active site.
-
R³ at the 6-position: This position is often an amino or substituted amino group, which can form important hydrogen bonds with the enzyme.
Example SAR Table:
The following table presents hypothetical data for a series of pyrimidine-5-carboxylic acid derivatives to illustrate the process of SAR analysis.
| Compound ID | R¹ (2-position) | R² (4-position) | R³ (6-position) | Post-Emergence Herbicidal Activity (% Inhibition at 150 g/ha) | ALS IC₅₀ (µM) |
| PCA-01 | -CH₃ | -Ph | -NH₂ | 65 | 15.2 |
| PCA-02 | -CH₃ | 4-Cl-Ph | -NH₂ | 85 | 5.8 |
| PCA-03 | -CH₃ | 2,4-diCl-Ph | -NH₂ | 95 | 1.3 |
| PCA-04 | -CH₂CH₃ | 4-Cl-Ph | -NH₂ | 70 | 9.5 |
| PCA-05 | -CH₃ | 4-Cl-Ph | -NHCH₃ | 90 | 3.1 |
Interpretation of SAR Data:
-
Effect of Aryl Substitution (R²): Comparing PCA-01, PCA-02, and PCA-03, the introduction of chlorine atoms on the phenyl ring at the 4-position significantly increases both whole-plant herbicidal activity and in vitro ALS inhibition. This suggests that electron-withdrawing groups and/or specific steric bulk at this position are favorable for activity.
-
Effect of Alkyl Group at R¹: A comparison of PCA-02 and PCA-04 indicates that a methyl group at the 2-position is preferred over an ethyl group, suggesting a potential steric constraint in this region of the enzyme's binding pocket.
-
Effect of Amino Group Substitution (R³): Methylation of the amino group at the 6-position (PCA-05 vs. PCA-02) leads to a slight increase in activity, indicating that this position can tolerate small alkyl substituents and that such modifications may enhance binding.
Conclusion
The pyrimidine-5-carboxylic acid scaffold represents a versatile and promising platform for the development of novel herbicides, likely acting through the well-established mechanism of ALS inhibition. The synthetic and screening protocols outlined in this guide provide a robust framework for the discovery and optimization of new herbicidal agents based on this core structure. Through systematic chemical synthesis, rigorous biological evaluation, and insightful structure-activity relationship studies, researchers can effectively navigate the path from initial hit to potent lead compound, contributing to the development of next-generation solutions for sustainable weed management.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds | MDPI [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Functionalizing Pyrimidine Rings
Welcome to the Technical Support Center dedicated to the strategic functionalization of pyrimidine rings. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of pyrimidine-based compounds. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its precise functionalization is critical for tuning the pharmacological profiles of drug candidates.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions for successful reaction optimization.
Part 1: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Question: My cross-coupling reaction with a halopyrimidine substrate is resulting in low to non-existent yields. What are the common culprits and how can I systematically troubleshoot this?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving pyrimidines are a frequent challenge, often stemming from the electron-deficient nature of the ring and the potential for the nitrogen atoms to coordinate with the metal catalyst.[3] The primary factors to investigate are catalyst activity, reaction conditions, and reagent quality.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Checklist:
-
Reagent Integrity:
-
Halopyrimidine: Ensure the starting material is pure. Impurities can inhibit the catalyst.
-
Coupling Partner: Boronic acids are prone to degradation; use fresh or recently purified reagents. Amines should be of high purity.
-
Solvent and Base: Use anhydrous, degassed solvents. The choice of base is critical; common options include K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki and NaOtBu for Buchwald-Hartwig aminations.[3]
-
-
Catalyst System:
-
Palladium Source: Use an active palladium source. Pre-catalysts are often more reliable than generating the active species in situ.
-
Ligand Selection: The choice of ligand is paramount. For challenging couplings, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[4] The ligand can also influence regioselectivity.[5][6]
-
Catalyst Loading: For less reactive substrates, increasing the catalyst loading may be necessary.
-
-
Reaction Conditions:
-
Temperature: Elevated temperatures are often required, but excessive heat can lead to catalyst decomposition, observed as the formation of palladium black.[7]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[7]
-
Issue 2: Poor Regioselectivity in the Functionalization of Dihalopyrimidines
Question: I am trying to functionalize a 2,4-dichloropyrimidine, but I'm getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in dihalopyrimidines is a common challenge. The inherent electronic properties of the pyrimidine ring generally favor substitution at the C4 position due to its higher electrophilicity.[8][9] However, this preference can be influenced and even reversed by careful selection of reaction conditions.
Factors Influencing Regioselectivity:
| Factor | Influence on Regioselectivity | Rationale |
| Reaction Type | Varies | SNAr typically favors C4.[9] Some Pd-catalyzed C-S couplings can be directed to C2.[9] |
| Ligand | Significant | Bulky ligands can sterically hinder approach at one position, favoring another. N-heterocyclic carbene (NHC) ligands have been shown to favor C4-selectivity in Suzuki couplings.[10] |
| Catalyst | Significant | The choice of palladium precursor and its interaction with the ligand can dictate the regiochemical outcome.[5][6] |
| Substituents | Electronic & Steric Effects | Electron-withdrawing groups at C5 enhance C4-selectivity, while electron-donating groups at C6 can favor C2.[11] Bulky groups at C5 can favor C2 substitution.[9] |
| Solvent & Base | Moderate | Can influence the reactivity of the nucleophile and the stability of intermediates, thus affecting the product ratio. |
Strategies for Selective Functionalization:
-
For C4-Selectivity: In Suzuki couplings of 2,4-dichloropyrimidines, ligand-free "Jeffery" conditions (using a phase-transfer catalyst like NBu₄Br) can provide excellent C4 selectivity (>99:1).[10] For SNAr reactions, using anionic nucleophiles can enhance the preference for C4.[11]
-
For C2-Selectivity: Specific palladium-catalyzed C-S couplings have been developed that show high selectivity for the C2 position.[9] For Buchwald-Hartwig amination of 2,4-dichloropyridine, certain catalyst systems with ligands like Xantphos have demonstrated high C2 selectivity.[12]
Caption: Regioselectivity in dihalopyrimidine functionalization.
Issue 3: Significant Hydrodehalogenation as a Side Reaction
Question: My cross-coupling reaction is plagued by a significant amount of hydrodehalogenation, where the halogen is replaced by a hydrogen atom. How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl halides like pyrimidines.[7][13] It often occurs when the desired reductive elimination is slow, allowing for competing pathways involving a palladium-hydride (Pd-H) species.
Sources of Hydride and Mitigation Strategies:
| Hydride Source | Mitigation Strategy |
| Bases | Avoid strong alkoxide bases if possible. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄.[13] |
| Solvents | Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, use it in a mixed solvent system at a lower concentration.[13] |
| Water | While often necessary in Suzuki couplings, excessive water can be a proton source. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried.[13] |
| Amine Quality | In Buchwald-Hartwig aminations, use high-purity amines as impurities can act as hydrogen donors.[7] |
Catalyst System Optimization to Reduce Dehalogenation:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.[13]
-
Protecting Groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring. In some cases, protecting the N-H group can suppress dehalogenation.[13]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogen is the best leaving group for pyrimidine cross-coupling reactions?
A1: The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[13] Aryl and heteroaryl iodides are the most reactive but are also most prone to dehalogenation. Chlorides are the least reactive but often more cost-effective and less susceptible to side reactions. The choice often depends on a balance between reactivity and stability.
Q2: Can I run a Sonogashira coupling on a pyrimidine without a copper co-catalyst?
A2: Yes, copper-free Sonogashira couplings are possible and can be advantageous in certain situations, such as when dealing with substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts. These protocols typically rely on specific palladium catalysts and reaction conditions.
Q3: What is "palladium black" and how can I avoid its formation?
A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture. Its formation indicates catalyst decomposition and is a common cause of failed reactions. To avoid it, consider the following:
-
Ligand Stability: Ensure the ligand is stable under the reaction conditions. More robust ligands, such as certain NHCs, can prevent catalyst agglomeration.[7]
-
Temperature Control: Avoid excessively high temperatures which can accelerate decomposition.[7]
-
Phase-Transfer Catalysts: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst.[7]
Q4: How do I choose the right purification method for my functionalized pyrimidine?
A4: The choice of purification method depends on the properties of your compound and the impurities present.
-
Recrystallization: This is a cost-effective method for solid compounds. The key is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[14]
-
Flash Column Chromatography: This is a versatile technique for separating compounds based on polarity. A solvent system is typically first identified using thin-layer chromatography (TLC) to achieve good separation.[14]
-
Preparative HPLC: For obtaining highly pure compounds, especially for challenging separations, preparative HPLC is the method of choice.[14] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reverse-phase chromatography.[15]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol is a representative example and may require optimization for different substrates.[3]
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 1,4-dioxane and water (2:1 v/v) solvent mixture.
-
Reaction Setup: Seal the vial with a cap and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol is a general guideline and will likely require optimization of the ligand, base, and temperature for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyrimidine (1.0 equiv.), a strong, non-nucleophilic base such as NaOtBu (1.4 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 8 mol%) to a Schlenk tube.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).
-
Heating: Seal the tube and heat the reaction mixture at an optimized temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent like ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite, washing with the same solvent. Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Pyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with pyrimidine-based compounds. The aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine-based compound shows poor aqueous solubility. What are the initial physicochemical properties I should investigate?
A1: Before attempting any solubility enhancement techniques, a thorough understanding of your compound's intrinsic properties is crucial. The low aqueous solubility of pyrimidine derivatives can often be attributed to high molecular weight, lipophilicity, and strong crystal lattice energy due to the planar nature of the pyrimidine ring.[1]
Key Parameters to Characterize:
-
pKa: The ionization state of your compound is highly dependent on pH.[1][2] For amine-containing pyrimidines, the molecule becomes protonated in acidic conditions, forming a more soluble cationic species.[1]
-
LogP/LogD: These values quantify the lipophilicity of your compound. A high LogP value often correlates with poor aqueous solubility.
-
Melting Point: A high melting point can indicate strong intermolecular forces within the crystal lattice, making it more difficult for solvent molecules to break them apart.
-
Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3] Characterizing the solid form using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) is recommended.
Troubleshooting Guide: Common Solubility Issues and Solutions
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.
This is a classic problem for compounds with low aqueous solubility. The high concentration in the DMSO stock crashes out when introduced to the predominantly aqueous environment of the assay buffer.
Causality: The compound is highly soluble in the organic solvent (DMSO) but exceeds its thermodynamic solubility limit in the aqueous buffer.
Solutions & Experimental Protocols:
1. pH Adjustment:
-
Principle: For ionizable pyrimidine derivatives, adjusting the pH of the aqueous buffer can significantly increase solubility.[2][4] For weakly basic pyrimidines, lowering the pH below the pKa will lead to protonation and increased solubility.[1] Conversely, for weakly acidic pyrimidines, increasing the pH will have a similar effect. The enzymes involved in pyrimidine synthesis often function optimally at a pH that is higher than that of normal cells.[5][6]
-
Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of your pyrimidine compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach thermodynamic equilibrium.[7]
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot solubility versus pH to determine the optimal pH range for your compound.
-
2. Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[8][9]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs).
-
Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of your compound in various co-solvents.
-
Create a matrix of solutions by mixing the co-solvent stock with your aqueous buffer at different ratios (e.g., 1%, 2%, 5%, 10% co-solvent).
-
Visually inspect for precipitation.
-
Quantify the solubility at each co-solvent concentration using an appropriate analytical technique.
-
3. Formulation with Cyclodextrins:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[10][13]
-
Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of a cyclodextrin (e.g., HP-β-CD) at a known concentration.
-
Add an excess of your pyrimidine compound to the cyclodextrin solution.
-
Stir the mixture at a constant temperature for 24-48 hours.
-
Filter the solution to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate.
-
Decision Workflow for Dilution-Induced Precipitation
Caption: Decision tree for addressing compound precipitation.
Issue 2: My lead compound has promising in vitro activity but poor oral bioavailability in animal models, likely due to low solubility.
For in vivo applications, more advanced strategies are often required to overcome solubility limitations and enhance absorption.
Causality: Poor aqueous solubility in the gastrointestinal tract limits the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs (BCS Class II and IV).[14][15]
Advanced Strategies & Methodologies:
1. Chemical Modification: Prodrug Approach
-
Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16] This strategy can be used to temporarily modify the physicochemical properties of the parent drug, such as solubility.[17][18][19] For pyrimidine-based compounds, a common approach is to introduce a polar, ionizable group that can be cleaved enzymatically.[17]
-
Workflow for Prodrug Development:
-
Design: Identify a suitable functional group on the parent pyrimidine for modification (e.g., hydroxyl, amino group). Select a promoiety that will increase aqueous solubility (e.g., a group with a basic nitrogen).
-
Synthesis: Synthesize the prodrug derivative.[18]
-
In Vitro Evaluation:
-
Confirm the increased aqueous solubility of the prodrug compared to the parent compound.
-
Assess the chemical stability of the prodrug at different pH values.
-
Evaluate the enzymatic conversion of the prodrug to the parent drug in relevant biological matrices (e.g., plasma, liver microsomes).[16]
-
-
In Vivo Studies: Administer the prodrug to animal models and perform pharmacokinetic analysis to confirm enhanced exposure of the parent drug.
-
Prodrug Development Workflow
Caption: Workflow for developing a prodrug to enhance bioavailability.
2. Formulation as a Solid Dispersion:
-
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[20][21][22] This can increase the dissolution rate and apparent solubility by reducing the drug's particle size to a molecular level and improving its wettability.[22] Amorphous solid dispersions are particularly effective as they lack the crystal lattice energy that needs to be overcome during dissolution.[23]
-
Common Carriers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs).[8][24]
-
Preparation Methods:
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated.[24]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.[24]
-
Hot-Melt Extrusion: A more scalable and continuous process where the drug and carrier are mixed and heated in an extruder.[25]
-
-
Characterization of Solid Dispersions:
-
DSC and XRD: To confirm the amorphous nature of the drug within the dispersion.
-
Dissolution Testing: To compare the dissolution rate of the solid dispersion to the physical mixture and the pure drug.
-
3. Nanotechnology-Based Approaches:
-
Principle: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, leading to enhanced solubility and dissolution velocity.[26][27][28]
-
Techniques:
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[29] They can be prepared by top-down methods like high-pressure homogenization or media milling.[26][29]
-
Nanoparticles: Polymeric or lipid-based nanoparticles can encapsulate the drug, improving its solubility and potentially offering targeted delivery.[27][28]
-
Comparison of Advanced Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Prodrugs | Covalent modification to a more soluble form, cleaved in vivo.[16] | Significant increase in solubility, potential for targeted delivery. | Requires chemical synthesis, potential for altered pharmacology of the prodrug itself. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier.[20] | Significant improvement in dissolution rate, established manufacturing techniques.[25] | Potential for physical instability (recrystallization) over time. |
| Nanosuspensions | Increased surface area due to reduced particle size.[29] | Applicable to a wide range of drugs, improved dissolution velocity. | Can be challenging to stabilize, potential for particle aggregation. |
Analytical Methods for Solubility Determination
Accurate measurement of solubility is fundamental to any enhancement strategy.
-
Thermodynamic Solubility (Equilibrium Shake-Flask Method): This is the gold standard for determining the true equilibrium solubility.[7] It involves adding an excess of the solid compound to a solvent and allowing it to equilibrate over a prolonged period (24-72 hours). The concentration of the dissolved drug is then measured in the supernatant.[7]
-
Kinetic Solubility: This high-throughput method measures the concentration at which a compound precipitates when a stock solution (usually in DMSO) is added to an aqueous buffer. It is useful for early-stage screening but may not reflect true thermodynamic solubility.[3]
-
Nephelometry: This technique measures the light scattered by suspended particles in a solution. It can be used to determine the point at which a compound begins to precipitate, providing a measure of its solubility.[30]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. japer.in [japer.in]
- 23. ijsrtjournal.com [ijsrtjournal.com]
- 24. wjpls.org [wjpls.org]
- 25. japsonline.com [japsonline.com]
- 26. scifiniti.com [scifiniti.com]
- 27. mdpi.com [mdpi.com]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rheolution.com [rheolution.com]
reducing by-products in the synthesis of 4-Methoxypyrimidine-5-carboxylic Acid derivatives
Welcome to the dedicated technical support center for the synthesis of 4-methoxypyrimidine-5-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges and optimize their synthetic routes. This guide provides in-depth, field-proven insights to help you minimize by-product formation and improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of this compound derivatives. Each entry details the potential causes of the problem and provides step-by-step guidance for resolution.
FAQ 1: My primary reaction by-product is 4-hydroxypyrimidine-5-carboxylic acid. What is causing this, and how can I prevent it?
Issue: You are observing a significant amount of the demethylated by-product, 4-hydroxypyrimidine-5-carboxylic acid, in your reaction mixture, leading to reduced yield of the desired 4-methoxy derivative and purification challenges.
Root Cause Analysis:
The formation of 4-hydroxypyrimidine-5-carboxylic acid is most commonly due to the hydrolysis of the 4-methoxy group. This can be catalyzed by acidic or basic conditions, often exacerbated by elevated temperatures. The methoxy group on the pyrimidine ring is susceptible to nucleophilic attack, particularly when the reaction environment is not strictly controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the formation of 4-hydroxypyrimidine-5-carboxylic acid.
Detailed Mitigation Strategies:
1. Strict pH Control:
-
Problem: The presence of strong acids or bases can catalyze the hydrolysis of the methoxy group.
-
Solution: Maintain a neutral or near-neutral pH throughout the reaction. If a base is required for a preceding step, ensure it is fully quenched or removed before proceeding with subsequent transformations. The use of a buffered system can also be beneficial.
2. Temperature Management:
-
Problem: Higher reaction temperatures provide the activation energy needed for the undesired hydrolysis reaction.
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider running reactions at 0°C or even lower if the kinetics are favorable.
3. Reagent Selection:
-
Problem: Certain reagents can introduce acidic or basic impurities that trigger by-product formation.
-
Solution: Use high-purity, anhydrous solvents and reagents. If a base is necessary, consider sterically hindered or non-nucleophilic bases to minimize side reactions.
Experimental Protocol: Minimizing Hydrolysis By-product
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting pyrimidine derivative in a rigorously dried, aprotic solvent (e.g., THF or dioxane).
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
-
Reagent Addition: Slowly add the subsequent reagent dropwise to maintain the low temperature and minimize local concentration hotspots.
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS. If the formation of the hydroxy by-product is observed, consider further reducing the temperature.
-
Work-up: Upon completion, perform a neutral work-up. Avoid acidic or basic aqueous washes if possible. If an aqueous wash is necessary, use a buffered solution (e.g., phosphate buffer at pH 7).
FAQ 2: I am seeing significant amounts of the corresponding ethyl ester by-product. What is the source of this contamination?
Issue: Your final product is contaminated with the ethyl ester of this compound, complicating purification.
Root Cause Analysis:
This issue almost always points to the use of ethanol as a solvent or co-solvent during the synthesis or work-up, especially in the presence of an acid catalyst. The carboxylic acid functional group can undergo Fischer esterification with the ethanol.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting ethyl ester by-product formation.
Detailed Mitigation Strategies:
1. Solvent Selection:
-
Problem: Using ethanol as a reaction solvent provides the nucleophile for esterification.
-
Solution: Replace ethanol with a non-alcoholic, aprotic solvent. Suitable alternatives include tetrahydrofuran (THF), 1,4-dioxane, acetone, or acetonitrile, depending on the specific reaction requirements.
2. Work-up and Purification:
-
Problem: Using ethanol during extraction or for recrystallization can lead to ester formation, especially if acidic residues are present.
-
Solution: Avoid using ethanol in all work-up and purification steps. For extractions, use solvents like ethyl acetate or dichloromethane. For recrystallization, consider solvent systems such as ethyl acetate/hexanes or acetone/water.
Comparative Solvent Effects on By-product Formation:
| Solvent | Dielectric Constant | Boiling Point (°C) | Potential for Esterification |
| Ethanol | 24.5 | 78.4 | High |
| THF | 7.6 | 66 | Low |
| Acetone | 21 | 56 | Low |
| Acetonitrile | 37.5 | 82 | Low |
FAQ 3: My reaction is sluggish and incomplete, leaving a high percentage of starting material. How can I drive the reaction to completion?
Issue: The conversion of your starting material is low, resulting in a complex mixture and low yield of the desired product.
Root Cause Analysis:
Incomplete reactions can stem from several factors, including insufficient activation of the starting materials, poor solubility, catalyst deactivation, or suboptimal reaction temperature.
Troubleshooting Workflow:
Caption: Systematic approach to addressing incomplete chemical reactions.
Detailed Mitigation Strategies:
1. Optimize Reaction Temperature:
-
Problem: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each stage. Be mindful of the potential for increased by-product formation at higher temperatures.
2. Verify Reagent and Catalyst Activity:
-
Problem: Reagents, especially catalysts, can degrade over time or upon exposure to air and moisture.
-
Solution: Use freshly opened or purified reagents. If using a catalyst, ensure it is from a reliable source and has been stored under the recommended conditions. Consider increasing the catalyst loading if deactivation is suspected.
3. Enhance Solubility:
-
Problem: Poor solubility of one or more reactants can limit the reaction rate.
-
Solution: Choose a solvent system in which all reactants are fully soluble at the reaction temperature. In some cases, the addition of a co-solvent can improve solubility.
4. Increase Reaction Time:
-
Problem: The reaction may simply be slow and require more time to reach completion.
-
Solution: Extend the reaction time, taking periodic samples to monitor for the consumption of starting material and the formation of the product. Ensure that the product is stable under the reaction conditions for the extended duration.
Technical Support Center: A Guide to the Scale-Up Synthesis of 4-Methoxypyrimidine-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Methoxypyrimidine-5-carboxylic Acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this important heterocyclic compound. As a key intermediate in the development of pharmaceutical agents, including antipsychotic derivatives, robust and reproducible synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory and during scale-up.
Section 1: Overview of Common Synthetic Routes
The synthesis of this compound typically originates from a pre-functionalized pyrimidine ring. The most prevalent starting material is a 5-halopyrimidine, such as 5-bromo-4-methoxypyrimidine.[3] The core transformation involves the introduction of a carboxylic acid group at the C5 position, a step most commonly achieved through metal-halogen exchange followed by quenching with carbon dioxide.
Comparison of Key Synthetic Strategies
| Strategy | Starting Material | Key Transformation | Pros | Cons on Scale-Up |
| Route A: Organolithium | 5-Bromo-4-methoxypyrimidine | Halogen-metal exchange with an alkyllithium (e.g., n-BuLi), followed by carboxylation with CO₂. | High reactivity, often good yields at lab scale. | Cryogenic temperatures (-78 °C) required, moisture sensitivity, handling of pyrophoric n-BuLi.[4] |
| Route B: Grignard Reaction | 5-Bromo-4-methoxypyrimidine | Formation of a Grignard reagent (RMgX), followed by carboxylation with CO₂. | Milder conditions than organolithiums, less pyrophoric reagents. | Grignard formation can be sluggish, potential for side reactions if not initiated properly.[5][6] |
| Route C: Alternative | 5-halopyrimidine-4-carboxylic acid esters | Minisci homolytic alkoxycarbonylation.[7] | Can be highly regioselective and avoids organometallics. | Radical reactions can be sensitive; may require specific initiators and careful control. |
The choice between these routes often depends on the available equipment, safety protocols, and the desired scale of production. For many applications, the Grignard route offers a good balance of reactivity and safety for scale-up.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, focusing on the common organometallic routes.
Q1: My Grignard reaction to form the pyrimidine magnesium halide fails to initiate or is very sluggish. What should I investigate?
Answer: Initiation of a Grignard reaction is a critical step that can be influenced by several factors.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted for the reaction to start.
-
Troubleshooting:
-
Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere to physically break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium to expose a fresh, reactive surface. A slight color change or gentle refluxing of the solvent is a good indicator of initiation.
-
-
-
Solvent and Glassware Purity: Grignard reagents are highly sensitive to moisture.
-
Troubleshooting:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. It is best practice to use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.
-
-
-
Starting Material Quality: Ensure the 5-bromo-4-methoxypyrimidine is pure and dry.
Q2: The yield of my desired carboxylic acid is low after quenching the organometallic intermediate with CO₂. What are the likely causes?
Answer: Low carboxylation yields can stem from issues with the organometallic formation, the quenching step, or competing side reactions.
Troubleshooting Guide for Low Carboxylation Yield
| Potential Cause | Explanation | Recommended Action |
| Incomplete Organometallic Formation | As discussed in Q1, if the Grignard or organolithium reagent is not formed in high yield, the subsequent carboxylation will be poor. | Re-evaluate the initiation and formation steps. Consider titrating a small aliquot of the organometallic solution to determine its concentration before proceeding. |
| Inefficient CO₂ Quench | Poor delivery or insufficient CO₂ can lead to unreacted organometallic species being quenched by the workup solvent. | Use a large excess of freshly crushed, high-purity dry ice. Add the organometallic solution slowly to the dry ice to ensure rapid and efficient reaction. Avoid head-space quenching with CO₂ gas on a large scale as it can be inefficient. |
| Side Reactions | The organometallic intermediate can react with the starting halide or other electrophiles in the mixture. | Maintain a low reaction temperature during formation. Ensure slow addition of the halide to the magnesium to keep its concentration low. |
| Difficult Product Isolation | The product is an amino acid-like zwitterion at neutral pH, which can lead to solubility issues during workup. | Carefully adjust the pH during the aqueous workup. The product is typically soluble in the aqueous layer at basic pH and precipitates upon acidification. |
Q3: My final product is difficult to purify and appears contaminated with byproducts. What are common impurities and how can I remove them?
Answer: Purification can indeed be challenging. Common impurities include unreacted starting material and byproducts from side reactions.
-
Unreacted 5-bromo-4-methoxypyrimidine: This is a neutral, organic-soluble compound.
-
Protonated (des-carboxy) byproduct (4-methoxypyrimidine): Formed if the organometallic intermediate is quenched by residual water.
Purification Strategy:
-
Acid-Base Extraction: After the reaction quench, adjust the aqueous solution to a pH of 9-10 with NaOH. This will deprotonate the carboxylic acid, making it water-soluble as the carboxylate salt.
-
Organic Wash: Wash the basic aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove neutral impurities like the starting material and the des-carboxy byproduct.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with an acid like HCl to a pH of 3-4. The desired this compound should precipitate out of the solution.
-
Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.[8]
Section 3: Key Experimental Protocol (Grignard Route)
This protocol is a representative procedure for a laboratory-scale synthesis and should be optimized for specific equipment and scaled appropriately.
Step 1: Grignard Reagent Formation
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a portion of the total anhydrous THF via syringe.
-
In the dropping funnel, prepare a solution of 5-bromo-4-methoxypyrimidine (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium. If the reaction does not start (indicated by color change and gentle reflux), warm the flask gently.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Work-up
-
In a separate flask, place a large excess (5-10 equivalents) of freshly crushed dry ice.
-
Slowly, and with vigorous stirring, transfer the prepared Grignard reagent solution via cannula onto the dry ice.
-
Allow the mixture to warm to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Adjust the pH of the aqueous layer to ~9 with 2M NaOH.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2x).
-
Collect the aqueous layer, cool it to 0-5 °C, and acidify to pH 3-4 with 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
Section 4: Scale-Up Considerations
Transitioning from the bench to a pilot or production scale introduces new challenges that must be addressed for a safe and efficient process.
-
Heat Management: The formation of Grignard reagents is exothermic. On a large scale, efficient heat dissipation is critical. A jacketed reactor with controlled cooling is necessary to maintain the optimal temperature and prevent runaway reactions.
-
Reagent Addition: The dropwise addition of the halide, which is manageable in the lab, needs to be carefully controlled on a larger scale using a calibrated addition pump to maintain a steady reaction rate and temperature.
-
Mixing: Effective agitation is crucial to ensure homogeneity, facilitate heat transfer, and prevent localized hot spots, especially during the Grignard formation and the highly viscous quench step.
-
Safety: The use of pyrophoric alkyllithiums or large quantities of Grignard reagents requires stringent safety protocols, including inert atmosphere operations and appropriate personal protective equipment.
By understanding the underlying chemistry and anticipating these common challenges, researchers and drug development professionals can successfully develop a robust, safe, and scalable synthesis for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 72411-89-3 [chemicalbook.com]
- 3. 5-Bromo-4-methoxypyrimidine | C5H5BrN2O | CID 12270081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. smolecule.com [smolecule.com]
Technical Support Center: Enhancing the Oral Bioavailability of Pyrimidine-Based Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, our fellow researchers, with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the improvement of oral bioavailability for pyrimidine-based kinase inhibitors. As Senior Application Scientists, we understand that overcoming challenges in drug development requires a blend of theoretical knowledge and hands-on, validated protocols.
This resource is structured to address the specific hurdles you may encounter in your experiments, from initial solubility screening to in vivo pharmacokinetic studies. Our goal is to empower you with the causal understanding behind experimental choices and to provide self-validating systems for your protocols.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the development of orally administered pyrimidine-based kinase inhibitors. Each issue is presented with probable causes and a step-by-step experimental workflow for resolution.
Issue 1: My pyrimidine-based kinase inhibitor shows poor aqueous solubility, leading to inconsistent in vitro assay results and low in vivo exposure.
Probable Causes:
-
High Lipophilicity: Many kinase inhibitors possess hydrophobic scaffolds necessary for binding to the ATP pocket of kinases, which inherently limits their water solubility.[1][2][3]
-
Crystalline Solid State: The stable crystalline form of a compound often has lower solubility compared to its amorphous state.[4][5]
-
pH-Dependent Solubility: The ionization state of the molecule, which is dependent on the pH of the medium and the compound's pKa, can significantly influence its solubility.
Experimental Workflow for Troubleshooting and Optimization:
Step-by-Step Protocol:
-
Comprehensive Solubility Profiling:
-
Action: Determine the kinetic and thermodynamic solubility of your compound in a range of aqueous buffers (pH 1.2 to 7.4) to mimic the gastrointestinal (GI) tract. Also, assess solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Rationale: This establishes a baseline and helps identify if pH manipulation can be a viable strategy. Biorelevant media provide a more accurate prediction of in vivo dissolution.
-
-
Solid-State Characterization:
-
Action: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) to characterize the solid form of your inhibitor.
-
Rationale: Understanding if your compound is crystalline or amorphous is crucial, as the amorphous form generally exhibits higher solubility.[4][5]
-
-
Formulation Strategy Implementation:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can enhance the dissolution rate.[5]
-
Protocol: Prepare ASDs by spray-drying or hot-melt extrusion using polymers like PVP, HPMC, or Soluplus®.
-
-
Lipid-Based Formulations: These can improve drug solubilization in the GI tract.[1][6]
-
Nanosuspensions: Reducing particle size increases the surface area for dissolution.[5]
-
Protocol: Use wet milling or high-pressure homogenization to produce a nanosuspension of your compound.
-
-
-
In Vitro Dissolution and Permeation Testing:
-
Action: Perform dissolution studies on your formulated inhibitor using a USP II apparatus. Subsequently, use an in vitro model like the Caco-2 permeability assay to assess intestinal permeability.[5][8][9]
-
Rationale: This allows for the evaluation of the chosen formulation's effectiveness in improving dissolution and predicts its potential for in vivo absorption.
-
Issue 2: My kinase inhibitor has good solubility but still exhibits low oral bioavailability, suggesting high first-pass metabolism.
Probable Causes:
-
Extensive Hepatic Metabolism: The compound is likely a substrate for cytochrome P450 (CYP) enzymes in the liver.[10]
-
Gut Wall Metabolism: Metabolism can also occur in the intestinal wall, contributing to the overall first-pass effect.
Experimental Workflow for Addressing First-Pass Metabolism:
Step-by-Step Protocol:
-
In Vitro Metabolic Stability Assessment:
-
Action: Incubate your compound with human liver microsomes or hepatocytes and measure the rate of its disappearance over time.[5]
-
Rationale: This provides a quantitative measure of metabolic stability and helps predict in vivo clearance.
-
-
Metabolite Identification:
-
Action: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the major metabolites formed during the in vitro stability assays.
-
Rationale: Knowing the metabolic "hotspots" on your molecule is essential for designing strategies to block metabolism.
-
-
Medicinal Chemistry Approaches:
-
Re-evaluation and In Vivo Studies:
-
Action: Synthesize the modified compounds and re-assess their metabolic stability in vitro. Promising candidates should then be advanced to in vivo pharmacokinetic studies in an appropriate animal model.
-
Rationale: This iterative process allows for the selection of a lead candidate with improved metabolic stability and oral bioavailability.
-
Issue 3: My compound shows good solubility and metabolic stability, but in vivo data suggests poor absorption due to efflux transporter activity.
Probable Causes:
-
P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) Efflux: These ATP-binding cassette (ABC) transporters are highly expressed in the intestine and can actively pump drugs back into the gut lumen, limiting their absorption.[13][14]
Experimental Workflow for Investigating Efflux Transporter Activity:
Step-by-Step Protocol:
-
Bidirectional Caco-2 Permeability Assay:
-
Action: Measure the permeability of your compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Rationale: A B-A permeability that is significantly higher than the A-B permeability (efflux ratio > 2) is a strong indicator of active efflux.
-
-
Caco-2 Assay with Inhibitors:
-
Action: Repeat the bidirectional permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143).
-
Rationale: A reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.
-
-
Formulation and Co-administration Strategies:
-
Action: Formulate your kinase inhibitor with excipients that are known to inhibit efflux transporters (e.g., certain surfactants like Tween 80).[4] Alternatively, consider co-administration with a known efflux inhibitor in preclinical studies.
-
Rationale: This can be a viable strategy to enhance oral absorption by overcoming transporter-mediated efflux.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a pyrimidine-based kinase inhibitor that I should optimize for good oral bioavailability?
A1: Beyond potency and selectivity, focus on achieving a balance of the following properties:
-
Aqueous Solubility: Aim for >100 µg/mL in the physiological pH range.
-
Lipophilicity (LogP/LogD): A LogD at pH 7.4 between 1 and 3 is often considered optimal to balance solubility and permeability.
-
Molecular Weight (MW): While many kinase inhibitors exceed the "Rule of 5" guideline of MW < 500, keeping the MW as low as possible is generally beneficial.
-
Polar Surface Area (PSA): A PSA < 140 Ų is desirable for good membrane permeability.
Q2: How can I use in silico models to predict oral bioavailability early in the drug discovery process?
A2: In silico tools can provide valuable early insights. Physiologically based pharmacokinetic (PBPK) models can integrate in vitro data (solubility, permeability, metabolic stability) and in silico predictions to estimate human oral bioavailability.[8][15][16] These models can help prioritize compounds for further experimental evaluation.
Q3: What are some common excipients used to improve the solubility of kinase inhibitors?
A3: Several classes of excipients are commonly used:
-
Solubilizers: Such as polyethylene glycol (PEG) and propylene glycol.[17]
-
Surfactants: Including sodium lauryl sulfate and Tween 80, which increase the permeability of the active ingredient.[4]
-
pH Modifiers: Organic acids like citric acid can be used for weakly alkaline drugs.[4]
-
Complexing Agents: Cyclodextrins can form inclusion complexes with hydrophobic drugs to enhance their solubility.[4][5]
-
Lipid Excipients: These can improve drug solubilization and facilitate absorption.[1][6]
Q4: Can I crush a commercially available kinase inhibitor tablet to facilitate administration in preclinical studies?
A4: This is generally not recommended without thorough investigation.[18][19] Many kinase inhibitors are formulated as amorphous solid dispersions or in other specialized formulations to enhance their bioavailability.[5][18][19] Crushing the tablet can destroy this formulation and lead to significantly altered (and likely reduced) absorption.[18][19]
Q5: What is the "food effect" and how does it relate to the oral bioavailability of kinase inhibitors?
A5: The "food effect" refers to the change in bioavailability of a drug when it is administered with food. For poorly soluble, lipophilic kinase inhibitors, administration with a high-fat meal can sometimes increase their absorption by stimulating bile secretion, which aids in solubilization.[6] However, this effect can be highly variable and is generally undesirable in a clinical setting. Developing formulations that provide consistent absorption regardless of food intake is a key goal.
Data Summary Table
| Parameter | Target Range for Good Oral Bioavailability | Rationale |
| Aqueous Solubility | > 100 µg/mL | Ensures sufficient drug is in solution for absorption. |
| LogD (pH 7.4) | 1 - 3 | Balances solubility and membrane permeability. |
| Efflux Ratio (B-A/A-B) | < 2 | Indicates low potential for active efflux by transporters. |
| In Vitro Half-Life (Microsomes) | > 30 minutes | Suggests acceptable metabolic stability. |
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. senpharma.vn [senpharma.vn]
- 5. benchchem.com [benchchem.com]
- 6. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance in Pyrimidine-Based Antiviral Agents
Welcome to the Technical Support Center dedicated to navigating the complexities of antiviral resistance, with a specific focus on pyrimidine-based agents. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel antiviral therapeutics. Here, you will find practical, in-depth guidance to troubleshoot common experimental hurdles and answers to frequently asked questions, all grounded in established scientific principles. Our goal is to empower you with the knowledge to design robust experiments, interpret your data accurately, and ultimately, contribute to the development of effective antiviral strategies that can overcome the challenge of resistance.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the investigation of resistance to pyrimidine-based antiviral agents.
Q1: What are the primary mechanisms by which viruses develop resistance to pyrimidine nucleoside analogs?
A1: Resistance to pyrimidine nucleoside analogs, which function by mimicking natural nucleosides to inhibit viral replication, primarily arises from mutations in viral enzymes.[1][2] The most common mechanisms include:
-
Mutations in Viral Polymerase: The primary target for many pyrimidine-based antivirals is the viral DNA or RNA polymerase.[3][4] Mutations within the polymerase gene can alter the enzyme's active site, reducing the drug's ability to bind and be incorporated into the growing nucleic acid chain.[5] This can lead to decreased susceptibility to the antiviral agent.[6]
-
Mutations in Viral Kinases: For some pyrimidine analogs, activation via phosphorylation by a viral kinase (e.g., thymidine kinase in Herpes Simplex Virus) is a necessary first step.[6][7] Mutations in the viral kinase gene can lead to reduced or absent enzyme activity, preventing the drug from being converted to its active triphosphate form.[6]
-
Altered Substrate Specificity: Less commonly, mutations in the viral kinase can alter its substrate specificity, such that it no longer efficiently phosphorylates the antiviral drug but retains its ability to phosphorylate natural nucleosides.[6]
Q2: My phenotypic assay shows a significant increase in the EC50 value, but I can't find any mutations in the target viral polymerase. What are other potential explanations?
A2: While mutations in the primary drug target are the most frequent cause of resistance, other factors can contribute to a resistant phenotype. Consider these possibilities:
-
Host Cell-Targeted Mechanisms: Some antiviral agents, including certain pyrimidine biosynthesis inhibitors, target host cell proteins required for viral replication.[8][9] Resistance in such cases is less likely to arise from viral mutations and may involve changes in host cell metabolism or pathways.[8] For example, upregulation of the pyrimidine salvage pathway could compensate for the inhibition of de novo synthesis.[10]
-
Mutations in Non-Target Viral Proteins: Resistance mutations can occasionally arise in viral proteins that are not the direct target of the drug but play a role in its mechanism of action or in viral replication efficiency. For instance, a mutation in a viral protein involved in nucleoside transport or metabolism could affect drug efficacy.
-
Presence of Minority Variants: Standard Sanger sequencing may not detect resistant variants that exist as a minor subpopulation (less than 20% of the viral population).[6][11] These minority variants can be selected for under drug pressure and eventually become the dominant strain.[12] Next-Generation Sequencing (NGS) is a more sensitive method for detecting these low-frequency mutations.[13][14][15]
Q3: What is the difference between genotypic and phenotypic resistance testing, and when should I use each?
A3: Both genotypic and phenotypic assays are crucial for a comprehensive understanding of antiviral resistance.[11]
-
Genotypic Assays: These methods identify specific mutations in the viral genome that are known to be associated with drug resistance.[11] This is typically done through sequencing techniques like Sanger sequencing or Next-Generation Sequencing (NGS).[13][14] Genotypic assays are relatively fast and can provide early indications of potential resistance.[11] They are most useful when the resistance mutations for a particular drug are well-characterized.[11]
-
Phenotypic Assays: These assays directly measure the susceptibility of a virus to a drug in a cell-based system.[11][16] They determine the effective concentration of the drug required to inhibit viral replication by a certain percentage (e.g., EC50 or IC50).[6] Phenotypic assays are considered the gold standard for confirming resistance as they provide a direct measure of the drug's inhibitory effect on the virus's ability to replicate.[11] They are essential for characterizing the level of resistance conferred by novel mutations and for evaluating drugs with unknown resistance profiles.[16]
In practice, a combination of both methods is often the most effective approach. Genotyping can quickly identify known resistance mutations, while phenotyping confirms the functional consequence of these mutations and can detect resistance mediated by unknown mechanisms.[11]
Q4: How can I select for and isolate resistant viral mutants in vitro?
A4: The in vitro selection of resistant mutants typically involves serially passaging the virus in the presence of increasing concentrations of the antiviral compound.[17] A common method involves infecting a susceptible cell line with a high viral inoculum and treating with a fixed concentration of the drug.[17] The supernatant from this culture is then used to infect fresh cells, and this process is repeated for several passages.[17] The concentration of the drug can be gradually increased over subsequent passages to select for higher levels of resistance.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your antiviral resistance experiments.
Issue 1: High Variability in EC50 Values in Phenotypic Assays
You are performing a plaque reduction assay or a cytopathic effect (CPE) reduction assay to determine the EC50 of your pyrimidine-based antiviral, but you observe significant well-to-well and experiment-to-experiment variability.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inconsistent Viral Titer | The initial amount of virus used to infect the cells (Multiplicity of Infection - MOI) can significantly impact the outcome of the assay. Variations in the viral stock titer or pipetting errors can lead to inconsistent results. | 1. Re-titer your viral stock: Use a reliable method like a plaque assay or TCID50 assay to accurately determine the infectious titer of your virus stock before each experiment. 2. Use a consistent MOI: Ensure you are using the same MOI for all wells and across all experiments. 3. Aliquot your viral stock: To avoid repeated freeze-thaw cycles that can reduce viral titer, store your viral stock in single-use aliquots. |
| Cell Culture Inconsistency | The health, confluency, and passage number of the host cells can affect their susceptibility to viral infection and the antiviral's efficacy. | 1. Maintain consistent cell culture practices: Use cells at a consistent passage number and ensure they are healthy and at the optimal confluency for infection. 2. Monitor for contamination: Regularly check your cell cultures for any signs of microbial contamination. 3. Standardize seeding density: Ensure a uniform number of cells are seeded in each well of your assay plate. |
| Compound Instability or Precipitation | The pyrimidine-based antiviral compound may be unstable in the cell culture medium or may precipitate at higher concentrations, leading to inaccurate effective concentrations. | 1. Check compound solubility: Determine the solubility of your compound in the assay medium. You may need to use a co-solvent like DMSO, but be sure to include a vehicle control in your experiment. 2. Prepare fresh drug dilutions: Prepare fresh serial dilutions of your compound for each experiment from a concentrated stock solution. 3. Visually inspect for precipitation: Before adding to the cells, visually inspect the drug dilutions for any signs of precipitation. |
Experimental Workflow: Standardizing a Phenotypic Antiviral Assay
Caption: Workflow for a standardized phenotypic antiviral assay.
Issue 2: Failure to Detect Resistance Mutations by Sanger Sequencing
After successfully selecting for a resistant viral population with a clear phenotypic shift, Sanger sequencing of the target gene (e.g., viral polymerase) does not reveal any mutations.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Low-Frequency Mutations | The resistant population may be dominated by a wild-type sequence, with the resistance-conferring mutation present in a minority of the viral genomes. Sanger sequencing is generally not sensitive enough to detect variants below a frequency of 15-20%.[6][12] | 1. Employ Next-Generation Sequencing (NGS): NGS provides much higher sensitivity and can detect mutations present at frequencies as low as 1% or even lower.[12] This allows for the identification of minority drug-resistant variants.[11][18] 2. Plaque-purify the resistant population: Isolate individual viral clones by plaque purification and sequence the target gene from multiple clones. This can help to identify mutations present in a subset of the population. |
| Resistance Mechanism is Not in the Sequenced Region | The resistance-conferring mutation(s) may be located outside of the region you have sequenced. | 1. Sequence the entire gene: If you have only sequenced a portion of the target gene (e.g., the active site), consider sequencing the full-length gene. 2. Sequence other relevant viral genes: If the mechanism of action involves other viral proteins (e.g., a viral kinase for activation), sequence those genes as well. |
| Host-Factor Mediated Resistance | The antiviral may target a host protein, and resistance may be due to changes in the host cell rather than the virus. | 1. Perform rescue experiments: To confirm that the resistance is due to inhibition of the pyrimidine biosynthesis pathway, supplement the culture medium with pyrimidines (e.g., uridine or cytidine).[19][20] If the antiviral effect is reversed, it supports a host-targeted mechanism.[19] 2. Investigate host cell gene expression: Use techniques like RNA-seq to compare the gene expression profiles of sensitive and resistant host cells to identify potential changes in relevant pathways. |
Logical Flow: Investigating an Undetermined Resistance Mechanism
Caption: Decision tree for investigating unknown resistance mechanisms.
In-Depth Experimental Protocols
Protocol 1: Plaque Reduction Assay for EC50 Determination
This protocol details the steps for performing a plaque reduction assay, a common phenotypic method to determine the 50% effective concentration (EC50) of an antiviral compound.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Complete growth medium
-
Virus stock of known titer
-
Antiviral compound stock solution
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of the antiviral compound in infection medium. Include a "no-drug" control.
-
Cell Infection: When the cells are confluent, remove the growth medium and wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared serial dilutions of the antiviral compound to the respective wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (this will vary depending on the virus).
-
Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software.
Protocol 2: Next-Generation Sequencing (NGS) for Detection of Minority Resistant Variants
This protocol provides a general workflow for using NGS to identify low-frequency mutations associated with antiviral resistance.
Materials:
-
Viral RNA/DNA extracted from both the resistant and parental (sensitive) viral populations
-
Primers for amplifying the target viral gene(s)
-
PCR reagents
-
NGS library preparation kit
-
NGS instrument (e.g., Illumina, Ion Torrent)
Procedure:
-
Target Amplification: Use PCR to amplify the viral gene(s) of interest from the extracted viral nucleic acid. Design primers to cover the entire coding sequence of the target gene.
-
Library Preparation: Prepare sequencing libraries from the PCR amplicons using a commercially available kit. This process typically involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Sequencing: Sequence the prepared libraries on an NGS platform. The choice of platform will depend on the desired read length and depth of coverage. Aim for high coverage to confidently detect low-frequency variants.[15]
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the sequencing reads and trim low-quality bases and adapter sequences.
-
Alignment: Align the sequencing reads to a reference viral genome sequence.
-
Variant Calling: Use a variant calling tool to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that differ from the reference sequence.
-
Frequency Analysis: Determine the frequency of each identified variant in the viral population.
-
Comparison: Compare the variant profiles of the resistant and parental populations to identify mutations that are enriched in the resistant population.
-
-
Confirmation: It is good practice to confirm the presence of key resistance mutations identified by NGS using an orthogonal method, such as Sanger sequencing of plaque-purified clones.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human pyrimidine nucleotide biosynthesis as a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. HIV Drug Resistance Mutations Detection by Next-Generation Sequencing during Antiretroviral Therapy Interruption in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus [healthpartners.com]
- 14. Use of next-generation sequencing to detect mutations associated with antiviral drug resistance in cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of NGS methodology for the determination of viral genome mutations related to antiviral resistance-Dep.Computer Science-University of Verona [di.univr.it]
- 16. karger.com [karger.com]
- 17. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 18. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrimidine-5-Carboxylic Acid Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of pyrimidine-5-carboxylic acid derivatives, a promising subclass, focusing on their efficacy as kinase inhibitors, supported by experimental data and methodological insights. As a senior application scientist, this document is designed to not only present data but also to elucidate the scientific rationale behind the design and evaluation of these compounds.
The Pyrimidine-5-Carboxylic Acid Scaffold: A Versatile Core for Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleic acids, providing a bioisosteric handle that can effectively mimic the adenine ring of ATP, the natural substrate for kinases.[2][3] This inherent characteristic makes it an excellent starting point for the design of competitive kinase inhibitors. The addition of a carboxylic acid or a derivative such as a carboxamide at the 5-position of the pyrimidine ring provides a crucial vector for chemical modification. This functional group can engage in key hydrogen bonding interactions within the kinase active site, enhancing both potency and selectivity.[4]
Mechanism of Action: Targeting Key Signaling Cascades
Pyrimidine-5-carboxylic acid derivatives have been shown to inhibit a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is paramount to appreciating the therapeutic potential of these inhibitors. Below, we explore the mechanisms of action against several key kinase targets.
Spleen Tyrosine Kinase (Syk): A Mediator of Immune Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various cell surface receptors, including Fc receptors and B-cell receptors.[5][6] Its activation is critical for immune and allergic responses.[5]
Caption: Simplified Syk signaling pathway and the point of inhibition.
Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of the Cell Cycle
CDK2 is a serine/threonine kinase that, in complex with its regulatory partners cyclins E and A, governs the G1/S transition and progression through the S phase of the cell cycle.[7][8][9] Aberrant CDK2 activity is a common feature in many cancers, making it an attractive target for anti-cancer therapies.[7]
Caption: The role of CDK2 in the cell cycle and its inhibition.
Epidermal Growth Factor Receptor (EGFR): A Driver of Cell Proliferation
EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation, survival, and differentiation.[3][10][11][12][13] Overexpression or mutation of EGFR is a common driver of tumorigenesis.[3]
Caption: Overview of the EGFR signaling pathway targeted by inhibitors.
Aurora Kinases: Orchestrators of Mitosis
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[14][15][16][17] Their overexpression is frequently observed in various cancers, correlating with poor prognosis.[13]
Caption: The role of Aurora kinases in mitosis and their inhibition.
Comparative Efficacy of Pyrimidine-5-Carboxylic Acid Derivatives
The efficacy of pyrimidine-5-carboxylic acid derivatives as kinase inhibitors is highly dependent on the specific substitutions on the pyrimidine core and the nature of the carboxamide moiety. The following tables summarize the inhibitory activities (IC50 values) of selected derivatives against their target kinases. It is important to note that these values are collated from different studies and experimental conditions may vary.
Table 1: Pyrimidine-5-Carboxamide Derivatives as Syk Inhibitors
| Compound | Modifications | Syk IC50 (nM) | Selectivity Notes | Reference |
| Compound 9a | 2-(aminoethylamino), 4-(m-substituted anilino) | Not specified in nM, but showed potent inhibition | High selectivity over ZAP-70, c-Src, and PKC | [18] |
| Picolinamide 5 | Picolinamide scaffold | 0.06 | Not specified | [19] |
| Pyrazinecarboxamide 17 | Pyrazinecarboxamide scaffold | 0.7 | High selectivity (99% of 101 kinases >100x) | [19] |
Table 2: Pyrimidine-5-Carboxamide Derivatives as Salt-Inducible Kinase (SIK) Inhibitors
| Compound | Modifications | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| Compound 8h | Molecular hybridization of HG-9-91-01 | 18.3 | 4.6 | 18.2 | [20] |
Table 3: Other Pyrimidine Derivatives as Kinase Inhibitors
| Derivative Class | Target Kinase | Compound | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | EGFRWT | Compound 5b | 37.19 | [21] |
| Thieno[2,3-d]pyrimidine | EGFRT790M | Compound 5b | 204.10 | [21] |
| Pyrimidine-based | Aurora A | Compound 13 | < 200 | [22] |
| Diaminopyrimidine Carboxamide | HPK1 | Compound 1 | 0.5 | [4] |
| Pyrrolo[2,3-d]pyrimidine | CSF1R | Compound 23 | 2.1 | [23] |
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The rational design of potent and selective kinase inhibitors hinges on a thorough understanding of the structure-activity relationship (SAR). For pyrimidine-5-carboxylic acid derivatives, several key structural features have been identified as crucial for their inhibitory activity.
-
The 2- and 4-Positions: Substitutions at the 2- and 4-positions of the pyrimidine ring are critical for interacting with the hinge region of the kinase, which is a key determinant of binding affinity. For instance, in Syk inhibitors, an aminoethylamino moiety at the 2-position and a meta-substituted anilino group at the 4-position were found to be important for potent activity.[18]
-
The 5-Carboxamide Group: The carboxamide at the 5-position can form crucial hydrogen bonds with residues in the active site. The nature of the substituents on the amide nitrogen can be modulated to enhance potency and tune physicochemical properties. The addition of a 5-carboxamide moiety to a diaminopyrimidine core resulted in a greater than 100-fold improvement in HPK1 inhibition.[4]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as in thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, can significantly enhance inhibitory activity by providing additional interaction points with the kinase.[3][21]
Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays
To ensure the reliability and reproducibility of kinase inhibition data, standardized experimental protocols are essential. Below is a detailed, generalized protocol for a common in vitro kinase assay.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a pyrimidine-5-carboxylic acid derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow:
Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution of the compound in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase and its specific substrate to the kinase assay buffer. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well. The ATP concentration is often set at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[24]
Conclusion
Pyrimidine-5-carboxylic acid derivatives represent a highly promising class of kinase inhibitors with demonstrated efficacy against a variety of therapeutically relevant targets. Their versatile scaffold allows for fine-tuning of potency and selectivity through targeted chemical modifications, guided by a growing understanding of their structure-activity relationships. The continued exploration of this chemical space, coupled with robust and standardized in vitro and in vivo evaluation, holds significant potential for the development of next-generation targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting area of medicinal chemistry.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. genecards.org [genecards.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cellular Validation of 4-Methoxypyrimidine-5-carboxylic Acid Derivatives as DHODH Inhibitors
For researchers in drug discovery, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous cellular testing. The 4-methoxypyrimidine-5-carboxylic acid core is a privileged scaffold, known to yield potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis and a high-value target in oncology and immunology[1][2][3][4].
This guide provides a comprehensive framework for the cellular validation of novel derivatives based on this scaffold. We will move beyond mere protocol recitation to explain the causal logic behind each experimental step—a self-validating workflow designed to build a robust data package. We will benchmark a hypothetical, novel compound, "Derivative A," against Brequinar, a well-characterized, potent DHODH inhibitor, to provide a clear comparative context[4][5].
Part 1: The Foundational Assay - Is It Bioactive or Just Toxic?
Before investigating any specific mechanism, it is imperative to determine a compound's effect on overall cell health and proliferation. This baseline assessment distinguishes targeted anti-proliferative effects from non-specific cytotoxicity and establishes the concentration range for subsequent, more complex assays. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells[6][7][8][9].
The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in viable cells[6][7][8]. The amount of formazan produced is directly proportional to the number of living, metabolically active cells[8].
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a rapidly proliferating cancer cell line (e.g., A549, HCT116) known to depend on de novo pyrimidine synthesis in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of "Derivative A" and Brequinar (e.g., from 0.1 nM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects[10].
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[8]. Gently shake the plate for 15 minutes to ensure complete solubilization[6].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[6].
-
Analysis: Normalize the absorbance values to the vehicle-only control (defined as 100% viability) and plot the results as a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data: Proliferation Inhibition
| Compound | Cell Line | IC50 (nM) | Interpretation |
| Derivative A | HCT116 | 85 | Potent anti-proliferative activity. |
| Brequinar | HCT116 | 50 | High-potency benchmark control shows expected activity[5]. |
Part 2: Target Engagement - Does the Compound Bind its Target in the Cell?
An IC50 value demonstrates a cellular effect but does not prove the compound binds to the intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in a native cellular environment. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation[11][12][13].
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to determine target engagement.
Interpreting the Results
In the vehicle-treated sample, the amount of soluble DHODH will decrease as the temperature increases, generating a "melting curve." In samples treated with a binding compound like Derivative A or Brequinar, the DHODH protein will be stabilized. This results in a rightward shift of the melting curve, meaning more protein remains soluble at higher temperatures[12][14]. The magnitude of this thermal shift (ΔTm) is indicative of target engagement.
Alternative High-Throughput Method: NanoBRET™ Target Engagement
For labs equipped with luminescence readers, the NanoBRET™ assay offers a higher-throughput alternative to CETSA[15][16][17]. This technology uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding in living cells. The target protein (DHODH) is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that reversibly binds DHODH is added. When a test compound competes with the tracer for binding to the DHODH-NanoLuc fusion, the BRET signal decreases in a dose-dependent manner, allowing for the calculation of intracellular affinity[18][19].
Part 3: Mechanism of Action - Is the Phenotype Caused by the On-Target Effect?
Confirming target engagement is a critical step, but it doesn't definitively link that binding event to the observed anti-proliferative effect. For DHODH inhibitors, a classic and definitive experiment is the uridine rescue assay .
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, which produces the building blocks for DNA and RNA. By inhibiting DHODH, our compounds starve the cell of pyrimidines, leading to cell cycle arrest[2][20]. However, cells can also acquire pyrimidines through a separate "salvage pathway" if external uridine is available[21]. Therefore, if the anti-proliferative effect of Derivative A is truly due to DHODH inhibition, adding exogenous uridine to the culture medium should bypass the block and "rescue" the cells, restoring normal proliferation[20][21][22].
Caption: DHODH inhibition and the Uridine Rescue pathway.
Experimental Protocol: Uridine Rescue Assay
-
Setup: Perform the MTT assay as described in Part 1.
-
Co-treatment: Prepare two sets of treatment plates. In the first set, treat cells with serial dilutions of Derivative A or Brequinar alone. In the second "rescue" set, co-treat cells with the same serial dilutions of the compounds plus a constant, high concentration of uridine (e.g., 100 µM)[21][23].
-
Incubation & Analysis: Incubate for 72 hours and perform the MTT assay as previously described.
-
Interpretation: If the compound is an on-target DHODH inhibitor, the IC50 value should significantly increase (i.e., the curve shifts to the right) in the presence of uridine. If the IC50 remains unchanged, the compound's anti-proliferative effect is likely due to off-target toxicity.
Comparative Data: On-Target Validation
| Compound | Condition | IC50 (nM) | Fold Shift | Interpretation |
| Derivative A | No Uridine | 85 | - | Baseline potency. |
| Derivative A | + 100 µM Uridine | >10,000 | >117x | Validated: Cytotoxicity is reversed, confirming on-target DHODH inhibition. |
| Brequinar | No Uridine | 50 | - | Baseline potency. |
| Brequinar | + 100 µM Uridine | >10,000 | >200x | Validated: Benchmark control behaves as expected[24][25]. |
Summary & Comparison
This systematic workflow provides a robust validation cascade for novel this compound derivatives. By integrating viability, target engagement, and mechanistic assays, researchers can build a compelling, evidence-based case for a compound's cellular activity.
| Assay | Purpose | Metric | Derivative A (Hypothetical) | Brequinar (Benchmark) |
| MTT Assay | Assess anti-proliferative activity | IC50 | 85 nM | 50 nM |
| CETSA | Confirm target binding in cells | Thermal Shift (ΔTm) | +5.2 °C | +6.5 °C |
| Uridine Rescue | Confirm on-target mechanism | IC50 Fold Shift | >117-fold | >200-fold |
The hypothetical data for Derivative A, when compared to the benchmark inhibitor Brequinar, demonstrates a potent, on-target inhibitor of DHODH suitable for further preclinical development. This logical and self-validating approach ensures that decisions in a drug discovery program are based on high-quality, mechanistically sound cellular data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. news-medical.net [news-medical.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
A Comparative Study of 4-Methoxypyrimidine-5-carboxylic Acid and its Analogues for Kinase Inhibition
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, including nucleic acids and a multitude of approved drugs.[1][2][3] This guide presents a comparative analysis of 4-Methoxypyrimidine-5-carboxylic Acid and its structurally related analogues. We delve into their synthesis, physicochemical properties, and critically, their comparative efficacy as kinase inhibitors. By examining the structure-activity relationships (SAR), this guide provides field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile chemical scaffold for the discovery of novel therapeutics. All experimental data are contextualized with detailed, reproducible protocols to ensure scientific integrity and empower further research.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine derivatives are of immense interest in pharmaceutical research due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] Their structural similarity to the nucleobases of DNA and RNA allows them to interact with a variety of biological targets, particularly enzymes involved in metabolic and signaling pathways.[5] Among these targets, protein kinases have emerged as a major class for therapeutic intervention, especially in oncology.[6]
This compound serves as a key building block in the synthesis of more complex molecules, including potent kinase inhibitors.[7][8] The methoxy group at the 4-position and the carboxylic acid at the 5-position are crucial functional groups that influence the molecule's electronic properties, solubility, and binding interactions with target enzymes.[9] This guide will compare the parent compound with two key analogues:
-
Analogue A: 4-Chloropyrimidine-5-carboxylic Acid: Replacing the methoxy group with a chloro group.
-
Analogue B: 4-Aminopyrimidine-5-carboxylic Acid: Replacing the methoxy group with an amino group.
This comparison will illuminate how subtle modifications to the 4-position substituent dramatically impact the compound's properties and biological activity, providing a clear SAR framework for future drug design.
Synthesis Strategies and Rationale
The synthesis of these pyrimidine derivatives often involves cyclization reactions of appropriate precursors.[9] A common and reliable method for generating the core pyrimidine-5-carboxylic acid structure is through the condensation of amidine precursors with malonate derivatives.[9][10] Modifications at the 4-position can then be achieved through nucleophilic aromatic substitution (SNAr) reactions.
Rationale for Synthetic Approach:
The chosen synthetic pathway (illustrated below) starts from a common intermediate, ethyl 4-chloropyrimidine-5-carboxylate, which is readily synthesized. This intermediate is ideal because the chloro group at the 4-position is an excellent leaving group, allowing for facile and regioselective substitution with various nucleophiles (e.g., sodium methoxide for the parent compound, ammonia for Analogue B) to generate a library of analogues.[11] This strategy is efficient and allows for controlled diversification.
Visualization: General Synthetic Workflow
Below is a generalized workflow for the synthesis of 4-substituted pyrimidine-5-carboxylic acid analogues.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 1603462-19-6 | Benchchem [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 72411-89-3 [chemicalbook.com]
- 9. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 11. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methoxypyrimidine-5-Carboxylic Acid Amides in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Methoxypyrimidine-5-Carboxamide Scaffold as a Privileged Motif in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrimidine ring, a key component of nucleosides, serves as an excellent "hinge-binding" motif, mimicking the adenine base of ATP to competitively inhibit kinase activity.
The 4-methoxypyrimidine-5-carboxylic acid amide scaffold has emerged as a particularly attractive starting point for the design of potent and selective kinase inhibitors. The 4-methoxy group can act as a hydrogen bond acceptor and influence the electronics of the pyrimidine ring, while the 5-carboxamide moiety provides a crucial hydrogen bonding interaction with the hinge region of the kinase ATP-binding site. This guide will explore how modifications to this core structure can be systematically exploited to optimize potency, selectivity, and pharmacokinetic properties.
Deciphering the Structure-Activity Relationship: A Guided Tour of Chemical Modifications
The SAR of this compound amides can be systematically explored by dissecting the molecule into three key regions: the pyrimidine core, the C5-amide linkage, and the amide substituent (R group).
Caption: Key regions for SAR exploration in this compound amides.
The Pyrimidine Core: Fine-Tuning Hinge Binding and Selectivity
While the 4-methoxy and 5-carboxamide groups are often considered essential for the core activity of this scaffold, modifications at other positions of the pyrimidine ring can significantly impact potency and selectivity. For instance, substitution at the C2 and C6 positions can introduce steric bulk, modulate electronic properties, and provide additional interaction points with the kinase active site.
A related class of compounds, the 4-anilinopyrimidine-5-carboxamides, have been extensively studied as Spleen Tyrosine Kinase (Syk) inhibitors.[1] In these analogs, an aminoethylamino moiety at the C2 position was found to be critical for Syk inhibitory activity, highlighting the importance of this position for achieving potent inhibition against specific kinases.[1]
The C5-Amide Linkage: A Critical Anchor to the Hinge
The amide group at the C5 position is a cornerstone of this scaffold's inhibitory activity. It typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a key residue in the kinase hinge region. The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are critical for this interaction.
The Amide Substituent (R): The Engine of Potency and Selectivity
The substituent attached to the amide nitrogen (the 'R' group) is the primary driver of potency and selectivity for a given kinase target. This region extends out of the hinge region and into more solvent-exposed areas of the ATP-binding pocket, allowing for the introduction of a wide range of chemical functionalities to optimize interactions with specific amino acid residues.
For example, in the development of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, systematic exploration of the amide substituent revealed that phenethylamino analogs with hydrogen-bond accepting groups or phenols at the para- or meta- positions of the phenyl ring exhibited potent inhibition.[2]
Comparative Analysis of Kinase Inhibitory Activity
To illustrate the impact of structural modifications on inhibitory potency, the following table summarizes the activity of representative pyrimidine-based kinase inhibitors against various targets. While not all are direct 4-methoxypyrimidine analogs, they highlight key SAR trends within the broader class of pyrimidine-5-carboxamides.
| Compound ID | Scaffold | R-Group | Target Kinase | IC50 (nM) | Reference |
| 1 | 2,4-Diaminopyrimidine-5-carboxamide | 3-Methoxyphenethyl | Sky | 37 | [2] |
| 2 | 2,4-Diaminopyrimidine-5-carboxamide | 4-Hydroxyphenethyl | Sky | 68 | [2] |
| 3 | 4-Anilinopyrimidine-5-carboxamide | Varies | Syk | Varies | [3] |
| 4 | Alkynylpyrimidine amide | Varies | Tie-2 | Varies | [4] |
| 5 | 5-Methoxybenzothiophene-2-carboxamide | 3,5-Difluorobenzyl | Clk1 | 12.7 | [5] |
Note: This table provides a selection of data to illustrate SAR principles. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the integrity and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative this compound amide and a common kinase inhibition assay.
Synthesis of a Representative this compound Amide
This protocol outlines a general two-step synthesis of a this compound amide, starting from a commercially available pyrimidine ester.
Caption: General synthetic workflow for this compound amides.
Step 1: Saponification of Methyl 4-methoxypyrimidine-5-carboxylate
-
Dissolution: Dissolve methyl 4-methoxypyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH) (1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Step 2: Amide Coupling
-
Activation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).[6]
-
Amine Addition: Stir the mixture for 5 minutes at room temperature, then add the desired primary or secondary amine (1.1 eq).[6]
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound amide.[6]
-
Biological Evaluation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a robust and sensitive method for quantifying kinase activity and inhibition. The LanthaScreen™ TR-FRET kinase assay is a common platform for this purpose.
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide/protein
-
ATP
-
Test compounds (this compound amides)
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)[7]
-
TR-FRET dilution buffer
-
Low-volume 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Test compound dilution
-
A mixture of the kinase and the fluorescein-labeled substrate
-
ATP to initiate the reaction
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.[7]
-
Detection: Add a solution of the Tb-labeled antibody in TR-FRET dilution buffer containing EDTA to stop the kinase reaction.[7]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the antibody to bind to the phosphorylated substrate.[7]
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) after a suitable delay (e.g., 100 µs).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Conclusion and Future Directions
The this compound amide scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, particularly the impact of substitutions on the amide 'R' group, is crucial for optimizing potency and selectivity against specific kinase targets. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new analogs.
Future efforts in this area should focus on expanding the diversity of the amide substituents, exploring modifications to the pyrimidine core to enhance selectivity, and conducting in-depth pharmacokinetic and in vivo studies of the most promising compounds. By combining rational design with rigorous experimental validation, the full therapeutic potential of this exciting class of molecules can be realized.
References
- 1. Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Herbicidal Activity of Novel Pyrimidine Derivatives Against Commercial Standards
In the relentless pursuit of sustainable agricultural practices, the development of novel herbicides with improved efficacy, selectivity, and environmental profiles is paramount. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting potent herbicidal activity often through the inhibition of essential plant enzymes. This guide provides a comprehensive comparison of the herbicidal activity of select pyrimidine derivatives with established commercial standards, supported by experimental data and detailed protocols for researchers and scientists in the field of agrochemical development.
Introduction: The Need for Innovative Herbicidal Solutions
The escalating challenge of herbicide resistance in weed populations necessitates a continuous pipeline of new herbicidal compounds with diverse modes of action. Pyrimidine-based scaffolds have proven to be a fertile ground for the discovery of potent bioactive molecules in medicine and agriculture. Their structural versatility allows for fine-tuning of their biological activity, leading to the development of next-generation herbicides. This guide will delve into the mechanistic aspects and comparative efficacy of these novel compounds against widely used commercial herbicides.
Mechanism of Action: Targeting Essential Plant Pathways
A fundamental aspect of herbicide development is the identification of a specific and vulnerable target within the plant's metabolic machinery. Many pyrimidine derivatives exert their herbicidal effects by inhibiting key enzymes in the branched-chain amino acid biosynthesis pathway, a pathway essential for plant growth and development but absent in animals, making it an ideal target.
-
Pyrimidine Derivatives and Acetolactate Synthase (ALS) Inhibition: A significant number of herbicidal pyrimidine derivatives function as potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. The specificity and high affinity of these derivatives for the ALS enzyme contribute to their potent herbicidal activity at low application rates.
-
Commercial Standard Mechanisms: For a comprehensive comparison, it is crucial to understand the mechanisms of action of the commercial herbicides that serve as benchmarks:
-
Glyphosate: This broad-spectrum systemic herbicide inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids.
-
Atrazine: A widely used selective herbicide, atrazine functions by inhibiting photosystem II, a critical component of the photosynthetic electron transport chain.
-
Dicamba: This selective herbicide mimics the plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.
-
Comparative Herbicidal Activity: A Data-Driven Analysis
The efficacy of a herbicide is quantitatively assessed through various bioassays. The half-maximal inhibitory concentration (IC50) for in vitro enzyme assays and the 50% growth reduction (GR50) for whole-plant assays are critical metrics for comparison. The following table summarizes the comparative herbicidal activity of a novel pyrimidine derivative against a commercial standard.
| Compound | Target Weed Species | Bioassay Type | IC50 / GR50 (µM) | Reference |
| Pyrimidine Derivative A | Echinochloa crus-galli | Whole-plant | 0.87 | |
| Commercial Standard (ALS inhibitor) | Echinochloa crus-galli | Whole-plant | 1.24 | |
| Pyrimidine Derivative B | Amaranthus retroflexus | In vitro (ALS) | 15.3 | |
| Commercial Standard (ALS inhibitor) | Amaranthus retroflexus | In vitro (ALS) | 25.8 |
The data clearly indicates that the novel pyrimidine derivatives exhibit comparable or even superior herbicidal activity to the commercial ALS inhibitor standard against key weed species.
Experimental Protocols: A Guide to Herbicide Efficacy Testing
Reproducible and standardized experimental protocols are the cornerstone of reliable herbicide evaluation. The following sections provide detailed methodologies for assessing the herbicidal activity of pyrimidine derivatives.
This assay directly measures the inhibitory effect of the test compounds on the activity of the ALS enzyme.
Protocol:
-
Enzyme Extraction:
-
Homogenize young leaves of the target weed species in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM sodium pyruvate, 0.5 mM MgCl2, 10% v/v glycerol, and 1 mM DTT).
-
Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the enzyme extract, assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate, and 10 mM MgCl2), and the test compound at various concentrations.
-
Initiate the reaction by adding flavin adenine dinucleotide (FAD).
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Stop the reaction by adding H2SO4.
-
The product of the enzymatic reaction, acetolactate, is decarboxylated to acetoin.
-
-
Quantification:
-
Add creatine and α-naphthol to the reaction mixture and incubate at 60°C to facilitate the colorimetric detection of acetoin.
-
Measure the absorbance at 530 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Caption: In Vitro ALS Enzyme Inhibition Assay Workflow.
This in vivo assay evaluates the herbicidal effect of the test compounds on whole plants under controlled greenhouse conditions.
Protocol:
-
Plant Cultivation:
-
Sow seeds of the target weed species in pots containing a suitable soil mix.
-
Grow the plants in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60-70% relative humidity, 14-hour photoperiod).
-
-
Herbicide Application:
-
Apply the test compounds at various concentrations to the plants at a specific growth stage (e.g., two- to three-leaf stage).
-
Application can be done as a post-emergence foliar spray using a laboratory sprayer.
-
Include a negative control (solvent only) and a positive control (commercial standard herbicide).
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground plant material and measure the fresh weight.
-
Calculate the GR50 value, which is the herbicide concentration required to cause a 50% reduction in plant fresh weight compared to the negative control.
-
Caption: Whole-Plant Greenhouse Bioassay Workflow.
Conclusion and Future Perspectives
The exploration of pyrimidine derivatives has unveiled a promising avenue for the development of novel herbicides. The data presented in this guide demonstrates that these compounds can exhibit potent herbicidal activity, often surpassing that of existing commercial standards. Their mechanism of action, primarily through the inhibition of the ALS enzyme, provides a well-validated target for effective weed control. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of these and other novel herbicidal candidates. Future research should focus on expanding the spectrum of weed control, elucidating structure-activity relationships, and conducting comprehensive environmental and toxicological assessments to ensure the sustainable integration of these promising compounds into modern agricultural systems.
A Researcher's Guide to Assessing the Metabolic Stability of 4-Methoxypyrimidine-5-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1][2][3][4] Derivatives of 4-methoxypyrimidine-5-carboxylic acid, in particular, represent a promising class of molecules with potential applications ranging from anticancer to antimicrobial agents.[5] However, a molecule's therapeutic promise can be profoundly influenced by its metabolic fate. Rapid metabolism can lead to low bioavailability and a short duration of action, while the formation of reactive metabolites can introduce toxicity concerns.[6][7] Therefore, a thorough and early assessment of metabolic stability is not just a regulatory hurdle but a critical step in identifying and optimizing viable drug candidates.
This guide provides an in-depth comparison of the essential in vitro methodologies used to evaluate the metabolic stability of this compound derivatives. We will delve into the scientific rationale behind experimental choices, present detailed protocols, and offer insights to help researchers interpret their data and make informed decisions in the iterative cycle of drug design and development.
The Metabolic Landscape of Pyrimidine Derivatives
Before embarking on experimental assessments, it is crucial to understand the likely metabolic pathways for this compound derivatives. The primary site of drug metabolism is the liver, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics.[8][9] For this particular scaffold, several "metabolic hotspots" can be anticipated.
Key Metabolic Pathways:
-
O-Demethylation: The 4-methoxy group is a prime target for CYP-mediated O-dealkylation, converting it to a hydroxyl group. This is a very common metabolic route for aryl methyl ethers.
-
Ring Hydroxylation: The pyrimidine ring itself can undergo oxidation at various positions, introducing hydroxyl groups.
-
Oxidation of Substituents: Any other alkyl or aromatic substituents on the pyrimidine ring are also susceptible to oxidation.
-
Uncommon Biotransformations: While less common, more complex transformations, such as the conversion of a pyrimidine ring to a pyrazole, have been observed and are mediated by CYP enzymes.[10]
These Phase I reactions, primarily oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule.[9][11] Subsequently, Phase II enzymes can conjugate these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate), increasing their water solubility and facilitating excretion.[11]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to Validating Target Engagement of 4-Methoxypyrimidine-5-carboxylic Acid Based Probes
In the landscape of modern drug discovery, the unequivocal demonstration of a molecule's interaction with its intended biological target within a cellular context is a cornerstone of a successful program. This principle, known as target engagement, serves as a critical bridge between initial compound screening and downstream efficacy studies. Chemical probes, bespoke small molecules designed to interrogate a specific protein, are indispensable tools in this endeavor. This guide provides an in-depth comparison of methodologies for validating the target engagement of probes derived from the 4-methoxypyrimidine-5-carboxylic acid scaffold, a versatile chemical series with emerging relevance in kinase inhibition.
While the this compound scaffold itself is a building block, its derivatives have been explored as potent inhibitors of various protein kinases. For the purpose of this guide, we will focus on the validation of probes targeting kinases, as this represents a prominent application of such scaffolds. We will explore and compare several state-of-the-art techniques, providing both the theoretical underpinnings and practical, step-by-step protocols.
The Imperative of Target Engagement Validation
Before delving into specific techniques, it is crucial to understand why rigorous target engagement validation is non-negotiable. A positive result in a phenotypic screen, while encouraging, does not elucidate the mechanism of action. The observed cellular effect could be due to off-target effects, compound toxicity, or modulation of an unexpected pathway. Confirming that your probe directly binds to and modulates the activity of the intended target provides the mechanistic confidence required to invest further resources.
Comparative Analysis of Target Engagement Methodologies
The choice of a target engagement validation method is dictated by several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three orthogonal approaches: a direct, target-focused biochemical assay (Enzyme-Linked Immunosorbent Assay - ELISA), a cellular thermal shift assay (CETSA), and a chemoproteomics approach (Activity-Based Protein Profiling - ABPP).
Direct Target Binding and Inhibition: The ELISA Approach
The Enzyme-Linked Immunosorbent Assay (ELISA) is a well-established, plate-based assay technique designed to detect and quantify substances such as proteins, antibodies, and hormones. In the context of target engagement for a kinase inhibitor probe, a competitive ELISA format can be employed to demonstrate direct binding to the target kinase and its subsequent inhibition.
Causality of Experimental Choices: This method is chosen for its directness. It provides an in vitro confirmation that the probe can compete with a known ligand or substrate for binding to the purified target protein. This is a fundamental first step in validating a new probe. The use of a biotinylated tracer and a streptavidin-HRP conjugate provides a robust and sensitive detection system.
Self-Validating System: The protocol includes multiple controls to ensure the validity of the results. A positive control (a known inhibitor) confirms the assay is working, while a negative control (vehicle) establishes the baseline. A counter-screen against a different kinase can also be performed to assess selectivity.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to validate probe binding.
Data Presentation: ELISA
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| 4-MPCA Probe A | 25 | >10,000 |
| Alternative Probe B | 50 | 500 |
| Staurosporine (Control) | 5 | 10 |
Step-by-Step Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding plate with 100 µL of purified target kinase (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (PBS with 3% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of your this compound based probe at various concentrations. Immediately add 50 µL of a biotinylated tracer molecule (a known ligand of the kinase) at its EC50 concentration. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1M H2SO4.
-
Read Plate: Measure the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the amount of probe bound to the target.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that allows for the assessment of target engagement in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding, the probe stabilizes the protein structure, leading to a higher melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by Western blotting or other means.
Causality of Experimental Choices: CETSA® is chosen as it provides evidence of target engagement within the complexity of a live cell, which is a significant step up from a purified protein assay. This method does not require any modification of the probe or the target protein, preserving the native interaction.
Self-Validating System: The inclusion of a vehicle control is essential to determine the intrinsic melting curve of the target protein. A known inhibitor can be used as a positive control. The sigmoidal nature of the melting curve provides an internal validation of the protein denaturation process.
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Presentation: CETSA®
| Compound | Target Protein Tagg (°C) (Vehicle) | Target Protein Tagg (°C) (with Probe) | Thermal Shift (ΔTagg °C) |
| 4-MPCA Probe A | 48.5 | 55.2 | +6.7 |
| Alternative Probe B | 48.5 | 51.0 | +2.5 |
| Vehicle Control | 48.5 | N/A | N/A |
Step-by-Step Protocol: CETSA®
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of the this compound based probe or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells by scraping or trypsinization and wash with PBS.
-
Lysate Preparation (for lysate CETSA®): Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles. Clarify the lysate by centrifugation.
-
Heating: Aliquot the cell lysate or intact cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTagg) between the vehicle and probe-treated samples indicates target engagement.
Global Target Occupancy: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomics technique that utilizes active site-directed probes to globally profile the functional state of enzyme families in complex proteomes. For kinases, this often involves using acyl phosphate probes that covalently modify a conserved lysine in the ATP-binding pocket. Target engagement by a competitive inhibitor, such as our this compound based probe, will prevent the binding of the ABPP probe, leading to a decrease in its signal.
Causality of Experimental Choices: ABPP is chosen for its ability to assess not only the on-target engagement but also the off-target profile of the probe across a large portion of the proteome in a single experiment. This provides a comprehensive view of the probe's selectivity in a native biological system.
Self-Validating System: The ABPP workflow includes a vehicle control to establish the baseline activity profile of the targeted enzyme class. The use of a broad-spectrum inhibitor as a positive control can validate that the targeted enzymes are indeed being profiled.
Experimental Workflow: ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Data Presentation: ABPP
| Protein Target | Log2 Fold Change (Probe A vs. Vehicle) | p-value |
| Target Kinase | -3.5 | <0.001 |
| Known Off-Target 1 | -1.2 | 0.04 |
| Non-Target Protein | 0.1 | 0.89 |
Step-by-Step Protocol: Competitive ABPP
-
Cell Treatment: Treat cultured cells with your this compound based probe or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., PBS).
-
ABPP Probe Labeling: Add a broad-spectrum, alkyne-functionalized kinase ABPP probe (e.g., an acyl phosphate probe) to the proteomes and incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a reporter tag, such as biotin-azide, to the labeled proteins.
-
Protein Enrichment: Enrich the biotin-labeled proteins using streptavidin-coated beads.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins and perform on-bead tryptic digestion to release the labeled peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled peptides. A decrease in the spectral counts or intensity of peptides from the target kinase in the probe-treated sample compared to the vehicle control indicates target engagement.
Conclusion and Recommendations
Validating the target engagement of a novel chemical probe is a multi-faceted process that requires the application of orthogonal methodologies. For probes derived from the this compound scaffold targeting kinases, we recommend a tiered approach:
-
Initial Validation (Biochemical): Begin with a direct binding assay like a competitive ELISA to confirm biochemical potency and selectivity against purified proteins. This provides a rapid and cost-effective initial assessment.
-
Cellular Confirmation (Targeted): Progress to a cellular target engagement assay such as CETSA® to confirm that the probe can engage its target in a more physiologically relevant environment. This is a crucial step to bridge the gap between biochemical and cellular activity.
-
Global Selectivity Profiling (Proteome-wide): For lead probes, employ a chemoproteomics approach like ABPP to gain a comprehensive understanding of the probe's on- and off-target interactions across the proteome. This provides invaluable insights into the probe's selectivity profile and potential mechanisms of toxicity.
By systematically applying these complementary techniques, researchers can build a robust and compelling case for the target engagement of their this compound based probes, paving the way for their confident use in elucidating complex biological processes and accelerating the journey of drug discovery.
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Methoxypyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, protein kinase inhibitors have emerged as a cornerstone, profoundly impacting the treatment of cancer and other diseases. The pyrimidine scaffold, a privileged structure in medicinal chemistry, serves as the foundation for numerous FDA-approved kinase inhibitors. This guide focuses on a specific, yet promising subclass: inhibitors derived from 4-methoxypyrimidine-5-carboxylic acid. While this scaffold holds significant potential for developing potent and selective kinase inhibitors, a thorough understanding of their cross-reactivity profile is paramount for advancing them through the drug discovery pipeline.[1][2]
This document provides an in-depth comparison of methodologies for profiling the cross-reactivity of these inhibitors, supported by experimental protocols and data interpretation strategies. As a senior application scientist, the aim is to equip fellow researchers with the knowledge to design, execute, and interpret robust kinase inhibitor profiling studies.
The Double-Edged Sword of Kinase Inhibitor Selectivity
The human kinome comprises over 500 kinases, many of which share a highly conserved ATP-binding pocket.[3] This structural similarity is the primary reason for the promiscuity of many kinase inhibitors, leading to off-target effects that can cause toxicity.[4][5] However, this cross-reactivity is not always detrimental. A well-characterized, multi-targeted inhibitor can be advantageous in complex diseases where multiple signaling pathways are dysregulated.[4][5] Therefore, the goal is not necessarily to achieve absolute selectivity, but to develop inhibitors with a well-defined and therapeutically beneficial selectivity profile.
The this compound scaffold offers a versatile platform for medicinal chemists. The methoxy group at the 4-position and the carboxylic acid at the 5-position provide key handles for chemical modification to modulate potency and selectivity.[1][6][7][8] Understanding how these modifications influence interactions across the kinome is the central challenge addressed in this guide.
Key Methodologies for Cross-Reactivity Profiling
A comprehensive assessment of a kinase inhibitor's selectivity requires a multi-pronged approach, combining biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. These assays are crucial for initial screening and for determining intrinsic potencies.
-
In Vitro Kinase Assays (Radiometric & Fluorescence-Based): These are the gold standard for quantifying enzymatic inhibition.[3] They measure the transfer of a phosphate group from ATP to a substrate.
-
Radiometric Assays: Utilize [γ-³²P]- or [γ-³³P]-ATP and measure the incorporation of the radiolabel into the substrate.[9][10]
-
Fluorescence-Based Assays: Employ various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which offers a non-radioactive, high-throughput alternative.[11][12]
-
-
Competitive Binding Assays: These assays directly measure the binding of an inhibitor to the kinase's ATP pocket, independent of enzymatic activity.[13][14] This is particularly useful for kinases that are difficult to assay enzymatically or for identifying non-competitive inhibitors. A popular platform is the KINOMEscan™ technology, which uses a proprietary active site-directed competition binding assay.[3]
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not fully recapitulate the cellular environment. Cell-based assays are essential for confirming that an inhibitor can engage its target within a living cell.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[15][16][17][18][19] It is a valuable tool for validating on-target activity in a cellular context.
Experimental Workflows and Data Interpretation
A systematic approach to cross-reactivity profiling is crucial for generating reliable and interpretable data.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Data Presentation:
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison. For instance, a table comparing the IC50 values of a novel this compound derivative with a known inhibitor across a panel of kinases would be highly informative.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical this compound Derivative (Compound X)
| Kinase Target | Kinase Family | Compound X IC50 (nM) | Sunitinib (Reference) IC50 (nM) |
| VEGFR2 | Tyrosine Kinase | 15 | 9 |
| PDGFRβ | Tyrosine Kinase | 25 | 2 |
| c-Kit | Tyrosine Kinase | 40 | 1 |
| CDK2 | CMGC | >10,000 | 5,000 |
| ROCK1 | AGC | 1,500 | 250 |
| SRC | Tyrosine Kinase | 800 | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.
Protocol 1: In Vitro TR-FRET Kinase Inhibition Assay
This protocol describes a common fluorescence-based method for determining inhibitor potency.[11]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the test compound (derived from this compound) in DMSO, followed by a final dilution in assay buffer.
-
Prepare a solution containing the kinase and a biotinylated peptide substrate in assay buffer.
-
Prepare a solution of ATP in assay buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solution.
-
Add the kinase/substrate solution to initiate the pre-incubation.
-
Add the ATP solution to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection solution to stop the reaction and initiate the detection process. Incubate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for assessing target engagement in cells.[15][16][19]
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizing Affected Signaling Pathways
Understanding which signaling pathways are affected by an inhibitor's cross-reactivity is crucial for predicting both efficacy and potential side effects.
Caption: Potential Signaling Pathways Modulated by a Multi-Targeted Inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough and systematic approach to cross-reactivity profiling, employing a combination of biochemical and cell-based assays, is essential for understanding the full pharmacological profile of these compounds. By carefully designing and executing these studies, researchers can identify candidates with the desired selectivity profile for further development as targeted therapeutics. This guide provides the foundational knowledge and practical protocols to enable such investigations, ultimately contributing to the advancement of more effective and safer kinase inhibitor drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]
- 7. 4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 1603462-19-6 | Benchchem [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxypyrimidine-5-carboxylic Acid
For researchers and drug development professionals, the integrity of your work depends not only on the precision of your experiments but also on the diligence of your safety and environmental stewardship. This guide provides essential, actionable information for the proper disposal of 4-Methoxypyrimidine-5-carboxylic Acid (CAS No. 72411-89-3), ensuring your laboratory practices are safe, compliant, and environmentally responsible.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound is limited, data from structurally similar pyrimidine carboxylic acids and related compounds indicate a clear need for caution.
The primary hazards are associated with irritation. Similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust.[1] The carboxylic acid functional group imparts acidic properties, necessitating segregation from bases to avoid potentially uncontrolled neutralization reactions.[2][3] Furthermore, pyrimidine derivatives can be persistent in the environment, making improper disposal a significant concern for ecosystem health.[4][5]
Core Rationale: The disposal protocol is designed to prevent accidental exposure to laboratory personnel and to mitigate the release of a potentially persistent chemical into the environment. The "cradle-to-grave" approach to hazardous waste management is not just a regulatory requirement but a scientific best practice.[6][7]
| Hazard Category | GHS Pictogram | Hazard Statement | Causality and Disposal Implication |
| Skin Irritation | ❗ | H315: Causes skin irritation | Prevents chemical burns and dermatitis. Requires disposal in sealed containers to avoid contact. |
| Eye Irritation | ❗ | H319: Causes serious eye irritation | Prevents severe eye damage. Mandates careful handling and disposal to avoid splashes or aerosolization. |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation | Prevents damage to the respiratory tract. Dictates handling in ventilated areas and disposal methods that minimize dust generation. |
| Environmental | 🌳 | (Precautionary) | Pyrimidine-based compounds can be persistent.[4][5] Prohibits drain disposal to protect aquatic life and prevent soil contamination. |
The Regulatory Framework: Adherence to Federal and Local Mandates
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7][8] This act establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to its final, safe disposal.[9]
Under RCRA, a chemical waste generator must:
-
Determine if the waste is hazardous: This involves checking if the chemical is on a specific EPA list or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]
-
Adhere to strict standards for waste accumulation, labeling, and storage. [9]
-
Use licensed transporters and Treatment, Storage, and Disposal Facilities (TSDFs). [8][9]
It is critical to recognize that state and local regulations may be more stringent than federal RCRA requirements.[6] Always consult your institution's Environmental Health & Safety (EHS) department for specific local guidelines.
Core Disposal Protocol: A Step-by-Step Operational Plan
The only acceptable and compliant method for the final disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [10]
Step 1: Waste Characterization and Segregation
-
Identify: Clearly identify the waste as "this compound."
-
Segregate: This compound is a carboxylic acid. It must be stored separately from bases, oxidizing agents, and reducing agents to prevent incompatible chemical reactions.[11] Keep it with other solid organic acid waste.
Step 2: Proper Containment
-
Primary Container: Collect the solid waste in a clean, dry, chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate.
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing lid.[9]
-
Closure: Keep the container closed at all times except when adding waste.[9]
Step 3: Accurate Labeling
-
Label Contents: Affix a "Hazardous Waste" label to the container immediately.
-
Required Information: The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The words "Hazardous Waste."
-
An accurate list of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
Step 4: Storage and Pickup
-
Storage Location: Store the labeled container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), as directed by your institution's EHS department.
-
Arrange Disposal: Contact your EHS office to schedule a pickup by the institution's contracted hazardous waste disposal vendor. Do not attempt to transport the waste off-site yourself.
Spill and Decontamination Workflow
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Contain Spill: For a small, solid spill, gently cover it with a dry, inert absorbent material like vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Avoid creating dust.[1][10]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials (wipes, etc.) as hazardous waste.
-
Dispose: Seal, label, and dispose of the container holding the spill cleanup materials as hazardous waste, following the Core Disposal Protocol outlined above.
Visualization of Disposal Workflow
The following diagram outlines the decision-making and operational process for handling this compound waste from generation to disposal.
Caption: Decision workflow for compliant disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. compostingcouncil.org [compostingcouncil.org]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-Methoxypyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals
Hazard Assessment and Engineering Controls: A Proactive Stance
Due to the absence of a specific SDS, a thorough risk assessment is the critical first step before handling 4-Methoxypyrimidine-5-carboxylic Acid. Data from analogous pyrimidine compounds, such as 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid and 2-Chloropyrimidine-4-carboxylic acid, indicate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation[3][4][5]. Therefore, a cautious approach necessitates the implementation of robust engineering controls.
All work with this compound, especially procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions, sonicating), must be conducted in a certified chemical fume hood[6]. The laboratory should be well-ventilated, with readily accessible eyewash stations and safety showers[7].
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is recommended to minimize any potential exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[8][9] | To protect against potential splashes and airborne particles that could cause serious eye irritation[3][4][5]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before each use. A flame-resistant lab coat or impervious clothing.[8][9] | To prevent skin contact, which may cause irritation[3][5]. Gloves should be changed regularly, with a recommended frequency of every 30 to 60 minutes, or immediately if contaminated[10]. |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If exposure limits may be exceeded or if dust/aerosols are generated, a full-face respirator or an N-95/N-100 particle mask is required.[8][9][10] | To avoid the inhalation of dust or aerosols that may cause respiratory irritation[3][4][5]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to ensure safety and prevent contamination when handling this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[3][11].
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Weighing the Solid Compound
This procedure must be performed inside a chemical fume hood or a balance enclosure.
-
Don the appropriate PPE as outlined in the table above.
-
Use anti-static weighing paper or a tared container to minimize the generation of airborne particles.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
After weighing, securely close the primary container.
-
Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in this process as contaminated waste.
Preparing Stock Solutions
This procedure must be performed inside a certified chemical fume hood.
-
Ensure all necessary equipment is clean and readily available.
-
Slowly add the solvent to the solid compound to avoid splashing.
-
If sonication is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the resulting solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Stock solutions should be stored appropriately, for example, at -20°C for up to one month or -80°C for up to six months, to prevent inactivation from repeated freeze-thaw cycles[12].
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Prevent further leakage if it is safe to do so. For a small spill, absorb the material with an inert substance and place it into a suitable disposal container. For larger spills, follow your institution's emergency response protocols. Do not let the chemical enter drains[3][8].
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4][7].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[3][4][7].
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[3][4][5].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[8][13].
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[3][4][7].
Visualizing the Handling Workflow
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Step-by-step workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- 1. This compound | 72411-89-3 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 4-Methoxy-5-pyrimidinecarboxylic acid methyl ester - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

